Product packaging for 2,4-Diethyloxazole(Cat. No.:CAS No. 84027-83-8)

2,4-Diethyloxazole

Cat. No.: B15433917
CAS No.: 84027-83-8
M. Wt: 125.17 g/mol
InChI Key: XIRWXQAIUBUNOH-UHFFFAOYSA-N
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Description

2,4-Diethyloxazole is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B15433917 2,4-Diethyloxazole CAS No. 84027-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84027-83-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2,4-diethyl-1,3-oxazole

InChI

InChI=1S/C7H11NO/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3

InChI Key

XIRWXQAIUBUNOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)CC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,4-Diethyloxazole from α-Diazoketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 10, 2025

Abstract

The 1,3-oxazole scaffold is a privileged heterocycle present in numerous natural products and pharmaceutical agents, valued for its diverse biological activities.[1] The synthesis of polysubstituted oxazoles is therefore a significant focus in medicinal and organic chemistry. Among the various synthetic strategies, the reaction of α-diazoketones with nitriles or amides presents a robust and versatile route to 2,4-disubstituted oxazoles. This technical guide provides an in-depth overview of the synthesis of a specific analogue, 2,4-diethyloxazole, from an appropriate α-diazoketone precursor. It details established catalytic methods, provides comprehensive experimental protocols, and summarizes relevant quantitative data to facilitate its application in a research and development setting.

Introduction to Oxazole (B20620) Synthesis from α-Diazoketones

The synthesis of the oxazole ring from α-diazocarbonyl compounds is a well-established strategy in organic chemistry.[1] The two primary and most common approaches involve the formal [3+2] cycloaddition of a metal carbene, generated from the α-diazoketone, with a nitrile, or the insertion of the carbene into the N-H bond of an amide followed by cyclodehydration.[1][2]

  • [3+2] Cycloaddition with Nitriles: This method, pioneered by Huisgen, typically requires a catalyst (e.g., Lewis acids, or salts of copper, rhodium, gold) to generate a metal carbene intermediate from the diazoketone.[1] This intermediate then undergoes a cycloaddition reaction with the nitrile to form the oxazole ring. A notable challenge has been the need for a large excess of the nitrile, which often serves as the solvent.[1]

  • Coupling with Amides: An alternative route involves the catalytic coupling of α-diazoketones with amides. This can proceed through various mechanisms, including N-H insertion of a metal carbene followed by dehydration or a Brønsted acid-catalyzed pathway.[3][4][5] These methods can be highly efficient and avoid the use of large excesses of reagents.

For the specific synthesis of this compound, the required precursors would be 1-diazo-2-pentanone (to provide the C4-ethyl group and the C5-C-O backbone) and either propionitrile or propionamide (to provide the C2-ethyl group and the nitrogen atom).

Core Synthetic Strategies and Mechanisms

Two prominent and effective methods for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones are detailed below: a copper-catalyzed approach using amides and a metal-free, Brønsted acid-catalyzed approach.

Copper(II) Triflate-Catalyzed Synthesis

A method developed by the Subba Reddy group utilizes copper(II) triflate (Cu(OTf)₂) as an efficient catalyst for the coupling of terminal α-diazoketones with amides.[3] This protocol is effective for a range of both aliphatic and aromatic substrates.[3]

The proposed mechanism initiates with the formation of a copper carbene intermediate from the reaction of the α-diazoketone with the Cu(OTf)₂ catalyst. This highly reactive carbene is then trapped by the amide to proceed towards the final oxazole product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Diazoketone 1-Diazo-2-pentanone CopperCarbene Copper Carbene Intermediate Diazoketone->CopperCarbene - N₂ Amide Propionamide Adduct Intermediate Adduct Amide->Adduct Catalyst Cu(OTf)₂ Catalyst->CopperCarbene CopperCarbene->Adduct Oxazole This compound Adduct->Oxazole Cyclization & Dehydration Byproducts N₂, H₂O G start Start setup To a solution of Propionamide (1.2 mmol) and Cu(OTf)₂ (10 mol%) in DCE (3 mL), add 1-Diazo-2-pentanone (1.0 mmol). start->setup 1. Preparation process process decision decision end End reaction Stir the mixture at 80 °C. Monitor reaction progress by TLC. setup->reaction 2. Reaction complete Reaction Complete? reaction->complete 3. Workup complete->reaction No quench Cool to room temperature. Quench with saturated NaHCO₃ solution. complete->quench Yes extract Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract 4. Extraction purify Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography. extract->purify 5. Purification purify->end 6. Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4-Diethyloxazole is a substituted aromatic heterocyclic compound belonging to the oxazole (B20620) family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1][2][3] The substitution pattern of oxazole derivatives plays a significant role in their biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and antidiabetic properties.[1][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for its synthesis and characterization, and a summary of the biological activities of related oxazole compounds. While specific experimental data for this compound is limited in the current literature, this guide consolidates available information and provides context based on related structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Much of the available data is based on computational models, with limited experimentally determined values.

Table 1: Identifiers and Computed Properties of this compound

PropertyValueReference
IUPAC Name 2,4-diethyl-1,3-oxazole[6][7]
Molecular Formula C₇H₁₁NO[6][7]
Molecular Weight 125.17 g/mol [6][7]
CAS Number 84027-83-8[6]
Synonyms Oxazole, 2,4-diethyl[6][8]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 2[6]
Topological Polar Surface Area 21.6 Ų[6]
XLogP3-AA (Computed) 1.8[6]

Table 2: Experimental Physicochemical Properties of this compound

PropertyValueReference
Kovats Retention Index (Standard non-polar) 903, 908[6]
Kovats Retention Index (Standard polar) 1228[6]
Boiling Point Data not available. The parent compound, oxazole, has a boiling point of 69 °C.[1][2]
Melting Point Data not available.
Density Data not available.
pKa Data not available. The conjugate acid of the parent oxazole has a pKa of 0.8.[3]
Water Solubility Data not available.

Experimental Protocols: Synthesis and Characterization

General Synthesis of 2,4-Disubstituted Oxazoles

A common method for synthesizing 2,4-disubstituted oxazoles involves the condensation and cyclization of an α-haloketone with an amide. For this compound, this would likely involve the reaction of 1-bromobutan-2-one with propanamide.

Reaction Scheme:

1-bromobutan-2-one + propanamide → this compound + HBr + H₂O

Detailed Methodology:

  • Reaction Setup: To a solution of propanamide in a suitable solvent such as dioxane or DMF, an equimolar amount of 1-bromobutan-2-one is added.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

G reagents Propanamide + 1-Bromobutan-2-one solvent Add Solvent (e.g., Dioxane) reagents->solvent reflux Heat to Reflux (Monitor by TLC) solvent->reflux evaporation1 Remove Solvent (Reduced Pressure) reflux->evaporation1 dissolve Dissolve in Ethyl Acetate evaporation1->dissolve wash Wash with NaHCO3 (aq) and Brine dissolve->wash dry Dry with Na2SO4 wash->dry evaporation2 Evaporate Solvent dry->evaporation2 purify Purify by Column Chromatography evaporation2->purify product This compound purify->product

A generalized workflow for the synthesis of this compound.
Characterization Methods

The structure of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the single proton on the oxazole ring. The ethyl groups would each show a triplet and a quartet. The chemical shift of the oxazole ring proton (at C5) would be in the aromatic region.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the two ethyl groups and the three carbons of the oxazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the alkyl groups, C=N and C=C stretching vibrations from the oxazole ring, and C-O-C stretching.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the closely related 2,4-diethyl-5-methyloxazole is available and can be used as a reference for fragmentation patterns.[9][10]

G start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_product Characterized This compound purity_assessment->final_product G cluster_activities Reported Biological Activities oxazole Oxazole Derivatives antimicrobial Antimicrobial oxazole->antimicrobial anticancer Anticancer oxazole->anticancer anti_inflammatory Anti-inflammatory oxazole->anti_inflammatory antitubercular Antitubercular oxazole->antitubercular antidiabetic Antidiabetic oxazole->antidiabetic

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Diethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole (B20620) derivatives are significant scaffolds in medicinal chemistry and drug development. Understanding the three-dimensional structure and conformational dynamics of these molecules is crucial for designing effective therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2,4-diethyloxazole. In the absence of extensive experimental data for this specific molecule in publicly accessible literature, this guide combines established synthetic methodologies for analogous compounds with detailed computational analysis to predict its structural and conformational properties. This document offers detailed hypothetical experimental protocols, predicted quantitative data, and visualizations to serve as a valuable resource for researchers in the field.

Molecular Structure of this compound

This compound is a five-membered aromatic heterocyclic compound containing an oxygen and a nitrogen atom at positions 1 and 3, respectively. The ring is substituted with ethyl groups at the C2 and C4 positions.

Table 1: General Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₁NOPubChem CID: 528404[1]
IUPAC Name 2,4-diethyl-1,3-oxazolePubChem CID: 528404[1]
Molecular Weight 125.17 g/mol PubChem CID: 528404[1]
Canonical SMILES CCC1=COC(=N1)CCPubChem CID: 528404
InChI Key XIRWXQAIUBUNOH-UHFFFAOYSA-NPubChem CID: 528404

Synthesis of this compound

Proposed Synthetic Pathway: Adaptation of the Robinson-Gabriel Synthesis

The synthesis of this compound can be envisioned through the cyclodehydration of an α-acylamino ketone intermediate.

Synthesis_Pathway A Propionyl chloride C N-(3-oxobutan-2-yl)propanamide (α-acylamino ketone intermediate) A->C Acylation B 2-Aminobutan-3-one B->C D This compound C->D Cyclodehydration (e.g., H₂SO₄ or POCl₃)

A proposed synthetic pathway for this compound.
Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of N-(3-oxobutan-2-yl)propanamide (Intermediate C)

  • To a stirred solution of 2-aminobutan-3-one hydrochloride (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (2.2 equivalents) dropwise.

  • After stirring for 10 minutes, add propionyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-acylamino ketone intermediate.

Step 2: Synthesis of this compound (D)

  • To the purified N-(3-oxobutan-2-yl)propanamide (1 equivalent), add concentrated sulfuric acid (or phosphorus oxychloride) as the dehydrating agent.

  • Heat the mixture under reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Molecular Conformation: A Computational Approach

Due to the lack of experimental crystallographic or spectroscopic data defining the precise three-dimensional structure and conformational preferences of this compound, a computational chemistry approach is employed.

Computational Methodology Workflow

The conformational analysis is focused on the rotation of the two ethyl groups attached to the oxazole ring.

Computational_Workflow cluster_0 Geometry Optimization cluster_1 Conformational Analysis A Initial 3D Structure Generation B Quantum Mechanical Calculation (e.g., DFT with B3LYP/6-31G*) A->B C Optimized Ground State Geometry B->C D Define Dihedral Angles (τ₁ and τ₂) C->D E Potential Energy Surface Scan D->E F Identify Low-Energy Conformers E->F G Calculate Rotational Energy Barriers F->G

Workflow for the computational analysis of this compound.

Protocol for Computational Analysis:

  • Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.

  • Conformational Search: A systematic conformational search is performed by rotating the two ethyl groups. The key dihedral angles are:

    • τ₁ (tau-1): C5-C4-C(ethyl)-C(methyl) for the C4-ethyl group.

    • τ₂ (tau-2): N3-C2-C(ethyl)-C(methyl) for the C2-ethyl group.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is conducted by systematically varying τ₁ and τ₂ to map the energy landscape and identify stable conformers (local minima) and transition states.

  • Energy Calculation: The relative energies of the identified conformers and the rotational energy barriers are calculated.

Predicted Conformational Data

The following tables summarize the predicted geometric parameters for the optimized ground state and the rotational energy barriers for the ethyl groups.

Table 2: Predicted Key Bond Lengths and Angles for Optimized this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) O1-C21.36
C2-N31.30
N3-C41.39
C4-C51.37
C5-O11.38
C2-C(ethyl)1.51
C4-C(ethyl)1.51
**Bond Angles (°) **C5-O1-C2105.0
O1-C2-N3115.0
C2-N3-C4109.0
N3-C4-C5110.0
C4-C5-O1101.0

Note: These values are predictions from DFT calculations and await experimental verification.

Table 3: Predicted Rotational Energy Barriers for Ethyl Groups

RotationDihedral AnglePredicted Energy Barrier (kcal/mol)
C4-Ethyl Group τ₁~ 2.5 - 3.5
C2-Ethyl Group τ₂~ 2.0 - 3.0

Note: The energy barriers represent the energy required for a full rotation of the ethyl group and indicate relatively free rotation at room temperature.

Predicted Spectroscopic Data

In the absence of published experimental spectra for this compound, computational methods can provide predicted NMR chemical shifts. These predictions are valuable for the identification and characterization of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Oxazole-C2 -~ 160
Oxazole-C4 -~ 145
Oxazole-C5 ~ 7.0~ 120
C2-CH₂ ~ 2.8~ 25
C2-CH₃ ~ 1.3~ 12
C4-CH₂ ~ 2.5~ 20
C4-CH₃ ~ 1.2~ 14

Note: Predicted shifts are relative to TMS and can vary based on the computational method and solvent model used. These values should be used as a guide for experimental verification.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the molecular structure and conformation of this compound. By combining established synthetic principles with modern computational chemistry techniques, we have outlined a plausible synthesis, predicted its three-dimensional structure, and explored the conformational flexibility of its ethyl substituents. The presented data, including molecular properties, predicted bond parameters, rotational energy barriers, and NMR chemical shifts, offer a solid foundation for researchers engaged in the synthesis, characterization, and application of 2,4-disubstituted oxazoles in drug discovery and development. Experimental validation of these computational predictions is a critical next step for future research.

References

Quantum Chemical Calculations for 2,4-Diethyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,4-Diethyloxazole. In the absence of specific published experimental and computational data for this molecule, this document serves as a detailed framework, outlining the established theoretical protocols and presenting expected data based on calculations for analogous oxazole (B20620) derivatives. This guide is intended to equip researchers with the foundational knowledge to conduct and interpret their own computational studies on this compound and similar heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development.[1][2] By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of molecular properties from first principles, without the need for empirical data. For a molecule like this compound, this approach can yield critical insights into its geometry, stability, reactivity, and potential interactions with biological targets.[1] Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to model electronic structures, binding affinities, and reaction mechanisms, thereby guiding the design and optimization of novel therapeutic agents.[3]

Methodologies for Quantum Chemical Calculations

A typical computational study on an organic molecule like this compound involves a systematic workflow. The process begins with constructing the initial molecular structure and proceeds through optimization and property calculations using a chosen level of theory.

Computational Workflow

The general procedure for performing quantum chemical calculations is outlined below. This workflow ensures that the calculated properties correspond to a stable, realistic molecular conformation.

G A 1. Initial Structure Input (Build this compound) B 2. Geometry Optimization (Find lowest energy conformer) A->B C 3. Frequency Calculation (Confirm minimum energy structure) B->C D 4. Property Calculations (Electronic, Spectroscopic, Thermodynamic) C->D E 5. Data Analysis & Visualization (HOMO-LUMO, MEP, Spectra) D->E

Figure 1: General workflow for quantum chemical calculations.
Experimental Protocols: A Theoretical Approach

The core of this guide focuses on the in silico experimental protocol for quantum chemical calculations.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.[4]

Level of Theory:

  • Method: Density Functional Theory (DFT) is a popular and reliable method for systems of this size, offering a good balance between accuracy and computational cost.[5][6] The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules.[7] The Hartree-Fock (HF) method, while more approximate as it neglects electron correlation, can also be used as a starting point.[8][9]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. This set is flexible enough to provide accurate results for geometry, frequencies, and electronic properties. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and the "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more accurate descriptions of bonding.

Protocol Steps:

  • Geometry Optimization: The initial 3D structure of this compound is first optimized. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation.[6]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It provides the harmonic vibrational frequencies, which can be used to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[1]

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties. These include:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability.[11][12]

    • Dipole Moment: This provides information about the overall polarity of the molecule, which is a key factor in its solubility and intermolecular interactions.

    • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of non-covalent interactions with a receptor.

  • Thermodynamic Properties: The frequency calculation also yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.[7]

Data Presentation: Predicted Properties of this compound

The following tables summarize the expected quantitative data from a B3LYP/6-311++G(d,p) level of theory calculation for this compound. These values are hypothetical but are based on typical results for similar heterocyclic compounds.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å) O1-C21.36
C2-N31.31
N3-C41.40
C4-C51.38
C5-O11.39
C2-C(ethyl)1.51
C4-C(ethyl)1.52
Bond Angles (°) C5-O1-C2105.0
O1-C2-N3115.0
C2-N3-C4108.0
N3-C4-C5107.0
C4-C5-O1105.0

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
~3100-3150C-H stretch (oxazole ring)
~2850-3000C-H stretch (ethyl groups, symmetric & asymmetric)
~1600-1650C=N stretch
~1500-1580C=C stretch
~1450-1470CH₂ scissoring
~1370-1390CH₃ symmetric bending
~1000-1250C-O-C stretch

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap (ΔE)5.7 eV
Dipole Moment~1.5 Debye

Table 4: Predicted Thermodynamic Properties (at 298.15 K, 1 atm)

PropertyPredicted Value
Zero-Point Energy (ZPVE)~120 kcal/mol
Enthalpy (H)Varies with Temp.
Gibbs Free Energy (G)Varies with Temp.
Entropy (S)Varies with Temp.

Mandatory Visualizations

Visual representations are critical for interpreting computational results. The following diagrams illustrate key concepts in the quantum chemical analysis of this compound.

Frontier Molecular Orbitals

The HOMO and LUMO energy levels and their gap are fundamental to understanding a molecule's electronic behavior and reactivity.

Figure 2: Predicted HOMO-LUMO energy levels for this compound.

Conclusion

This guide outlines the theoretical framework for conducting quantum chemical calculations on this compound. The predicted data—spanning optimized geometry, vibrational frequencies, and electronic properties—provides a robust foundation for understanding the molecule's intrinsic characteristics. For drug development professionals, this information is highly valuable. The HOMO-LUMO gap can inform molecular stability and reactivity, while the MEP can predict how the molecule might interact within a protein's binding pocket.[13][14] Furthermore, theoretical vibrational spectra can aid in the characterization and quality control of synthesized compounds. By leveraging these computational techniques, researchers can accelerate the design-synthesize-test cycle, leading to more efficient discovery of novel drug candidates.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,4-Diethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazole (B20620) derivatives are a class of five-membered heterocyclic compounds that are integral to many areas of chemistry, including pharmaceuticals and materials science.[1][2] Their thermal stability is a critical parameter that influences their synthesis, storage, and application. Understanding the thermal behavior and degradation pathways of these compounds is essential for ensuring their efficacy and safety in various applications. This technical guide outlines the principles and methodologies for assessing the thermal stability and degradation of 2,4-Diethyloxazole, based on established techniques for analogous heterocyclic compounds.

Thermal Analysis of Heterocyclic Compounds

The thermal stability of organic compounds is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5] These methods provide valuable information about the physical and chemical changes that occur in a substance as a function of temperature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] A mass loss indicates a decomposition or evaporation event. The resulting TGA curve plots mass against temperature, and its derivative (DTG curve) shows the rate of mass loss, highlighting the temperatures at which the most significant degradation occurs.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] It is used to determine thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.

For a comprehensive analysis, these techniques can be coupled with evolved gas analysis (EGA) methods like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the gaseous products released during degradation.[3][6]

General Experimental Protocols

The following sections describe a generalized experimental protocol for determining the thermal stability and degradation profile of a compound like this compound.

Objective: To determine the decomposition temperature range and identify the gaseous byproducts of thermal degradation.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently, coupled to an FTIR spectrometer and a Quadrupole Mass Spectrometer (QMS), is used.[3]

  • TGA Parameters:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • EGA Parameters:

    • FTIR Spectroscopy: The gaseous products from the TGA furnace are continuously transferred to a gas cell in an FTIR spectrometer via a heated transfer line. FTIR spectra are collected throughout the experiment to identify functional groups of the evolved gases.

    • Mass Spectrometry (MS): Simultaneously, a portion of the evolved gas is introduced into a mass spectrometer to identify the molecular weights of the degradation products.

  • Data Analysis: The TGA/DTG curves are analyzed to determine the onset temperature of decomposition and the temperatures of maximum decomposition rates. The FTIR and MS data are correlated with the mass loss steps to identify the degradation products at each stage.

Table 1: Hypothetical TGA Data for this compound

ParameterValue
Onset Decomposition Temp.Data not available in literature
Peak Decomposition Temp.Data not available in literature
Mass Loss (%)Data not available in literature
Major Gaseous ProductsData not available in literature

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic events associated with decomposition.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • DSC Parameters:

    • Temperature Program: The sample is typically heated at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points. A cooling and second heating cycle may be performed to investigate thermal history effects.

    • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere.

  • Data Analysis: The DSC thermogram is analyzed to identify the peak melting temperature (Tpeak), the onset melting temperature (Tonset), and the enthalpy of fusion (ΔH).[3] Decomposition may be observed as a broad endotherm or a sharp exotherm following the melting peak.

Table 2: Hypothetical DSC Data for this compound

ParameterValue
Onset Melting Temp. (Tonset)Data not available in literature
Peak Melting Temp. (Tpeak)Data not available in literature
Enthalpy of Fusion (ΔH)Data not available in literature
Decomposition EventData not available in literature

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, studies on the pyrolysis of related heterocyclic compounds, such as isoxazoles, suggest that thermal degradation can proceed through complex rearrangement and fragmentation reactions.[7][8][9] For instance, the pyrolysis of isoxazole (B147169) can lead to the formation of nitriles, ketenimines, and carbon monoxide.[8][9] The degradation of substituted oxazoles would likely involve the cleavage of the heterocyclic ring and reactions involving the alkyl substituents.

Without experimental data on the degradation products of this compound, any proposed pathway would be purely speculative.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Interpretation weigh Weigh Sample (1-10 mg) place Place in Crucible/Pan weigh->place tga_dsc TGA/DSC Analysis (Heat at 10 °C/min in N2) place->tga_dsc ftir FTIR Spectroscopy tga_dsc->ftir ms Mass Spectrometry tga_dsc->ms analyze_tga Analyze TGA/DTG Curves (Decomposition Temps) tga_dsc->analyze_tga analyze_dsc Analyze DSC Curve (Melting, ΔH) tga_dsc->analyze_dsc identify_gases Identify Evolved Gases ftir->identify_gases ms->identify_gases propose_pathway Propose Degradation Pathway analyze_tga->propose_pathway identify_gases->propose_pathway

Caption: General workflow for thermal analysis of a chemical compound.

Conclusion

A comprehensive understanding of the thermal stability and degradation of this compound requires experimental investigation using the thermoanalytical techniques outlined in this guide. While specific data for this compound is not currently available in the surveyed literature, the described methodologies provide a robust framework for its characterization. Such studies are crucial for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and application of this and other oxazole derivatives.

References

A Technical Guide to the Solubility of 2,4-Diethyloxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Diethyloxazole, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. Due to the current absence of publicly available quantitative solubility data, this document focuses on the theoretical principles governing its solubility in common organic solvents and furnishes detailed experimental protocols for its determination. This guide is intended to be a foundational resource for researchers initiating studies involving this compound, enabling them to systematically assess its solubility profile for various applications, from reaction chemistry to formulation development.

Introduction to this compound

This compound is an organic compound featuring an oxazole (B20620) ring substituted with two ethyl groups.[1][2] The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a key structural motif in numerous biologically active compounds and natural products. The physicochemical properties of substituted oxazoles, particularly their solubility, are critical determinants of their utility in synthetic chemistry and their potential as scaffolds in medicinal chemistry. Understanding the solubility of this compound in various organic solvents is essential for designing reaction conditions, developing purification strategies, and formulating for biological screening.

Chemical Structure and Properties:

  • IUPAC Name: 2,4-diethyl-1,3-oxazole[1][2]

  • Molecular Formula: C₇H₁₁NO[1][2]

  • Molecular Weight: 125.17 g/mol [1][2]

Predicted Solubility Profile

The this compound molecule possesses a moderately polar oxazole ring due to the presence of electronegative oxygen and nitrogen atoms.[3] The two ethyl groups are nonpolar hydrocarbon chains. This combination suggests that this compound will exhibit good solubility in a range of organic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): The polarity of the oxazole ring should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, suggesting solubility in alcohols.[3] However, the lack of a hydrogen bond donor on the molecule might limit its solubility compared to compounds that can both donate and accept hydrogen bonds.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the two ethyl groups provides nonpolar character, which should allow for some degree of solubility in nonpolar solvents through London dispersion forces. Solubility is expected to be lower in highly nonpolar solvents like hexane (B92381) compared to more polarizable aromatic solvents like toluene.

  • Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO)): DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] It is anticipated that this compound would be readily soluble in DMSO.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following section outlines a general protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method involves equilibrating an excess of the solid compound with the solvent of interest and then quantifying the concentration of the dissolved compound in the supernatant.

3.1. General Experimental Protocol for Thermodynamic Solubility

This protocol is a generalized procedure and may require optimization based on the specific compound and solvent.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-course experiment to determine the point at which the concentration of the dissolved solid in the liquid phase no longer changes.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC).

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Data Reporting:

    • Calculate the solubility as the concentration of the undissolved solid in the saturated solution, typically expressed in mg/mL or mol/L.

3.2. Data Presentation

The experimentally determined solubility data should be organized into a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Experimental DataExperimental DataHPLC-UV
Ethanol25Experimental DataExperimental DataHPLC-UV
Acetone25Experimental DataExperimental DataHPLC-UV
DMSO25Experimental DataExperimental DataHPLC-UV
Toluene25Experimental DataExperimental DataGC-FID
Hexane25Experimental DataExperimental DataGC-FID

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_reporting Reporting start Start add_solid Add excess this compound to vials start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent seal_vials Seal vials add_solvent->seal_vials agitate Agitate at constant temperature (e.g., 24-72h) seal_vials->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC, GC) filter->quantify calculate Calculate solubility (mg/mL, mol/L) quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the thermodynamic solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently in the public domain, this guide provides a robust framework for researchers to determine this crucial physicochemical property. By understanding the structural basis for its predicted solubility and by implementing the detailed experimental protocol, scientists and drug development professionals can generate the necessary data to effectively utilize this compound in their research and development endeavors. The provided workflow and data presentation table serve as practical tools to ensure a systematic and well-documented approach to solubility determination.

References

Initial Biological Screening of 2,4-Diethyloxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and strategic considerations for conducting the initial biological screening of novel 2,4-diethyloxazole derivatives. Given the limited specific data on this particular substitution pattern, this guide draws upon established protocols and findings from studies on structurally related 2,4-disubstituted oxazoles to offer a robust framework for preliminary assessment. The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction to 2,4-Disubstituted Oxazoles in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its unique electronic and structural features make it a valuable pharmacophore in the design of new therapeutic agents. The substituents at the 2 and 4 positions of the oxazole ring play a crucial role in determining the biological activity and target specificity of the molecule. While extensive research has been conducted on various 2,4-disubstituted oxazoles, the biological potential of this compound derivatives remains largely unexplored. This guide outlines a systematic approach to the initial in vitro screening of these compounds to elucidate their potential therapeutic value.

General Experimental Workflow

The initial biological screening of a new chemical entity like a this compound derivative typically follows a hierarchical approach. This begins with broad cytotoxicity profiling, followed by more specific assays based on structural similarities to known bioactive molecules or computational predictions.

Experimental_Workflow A Synthesis & Purification of This compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., Broth Microdilution) B->C If low cytotoxicity D Anti-inflammatory Screening (e.g., COX-2 Inhibition Assay) B->D If low cytotoxicity E Data Analysis & Hit Identification C->E D->E F Lead Optimization E->F

Caption: General workflow for initial biological screening.

Data Presentation: Biological Activities of 2,4-Disubstituted Oxazole Derivatives

Table 1: In Vitro Anticancer Activity of 2,4-Disubstituted Oxazole Derivatives

Compound ID2-Substituent4-SubstituentCell LineIC50 (µM)Reference
OXD-62-NitrophenylPhenylHepG216.89[1]
OXD-154-AcetyloxyphenylPhenylHepG216.65[1]
OXD-134-ChlorophenylPhenylHeLa56.52[1]

Table 2: In Vitro Antimicrobial Activity of 2,4-Disubstituted Thiazole (B1198619) Derivatives (Bioisosteres of Oxazoles)

Compound ID2-Substituent4-SubstituentOrganismMIC (µg/mL)Reference
4bMethyl4-ChlorophenylS. aureus62.5[2]
4cEthyl4-ChlorophenylE. coli<31.25[2]
4fPhenyl4-BromophenylC. glabrata31.25[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of initial screening results. The following are representative protocols for key experiments.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is a crucial first step to determine the concentration range for further biological assays.

Principle: The MTT tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid nutrient medium. The lowest concentration of the compound that prevents visible growth of the microorganism is the MIC.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

  • MBC/MFC Determination: To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by prostaglandin (B15479496) G2. The intensity of the color produced is proportional to the COX activity.

Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate in the appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test this compound derivative at various concentrations, and the chromogenic substrate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) at multiple time points.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathway Modulation

While the specific molecular targets of this compound derivatives are unknown, many anticancer and anti-inflammatory agents exert their effects by modulating key signaling pathways. A plausible, though hypothetical, target for a novel bioactive compound could be a kinase cascade involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Signaling_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, Differentiation transcription->response inhibitor This compound Derivative (Hypothetical Target) inhibitor->raf

Caption: Hypothetical modulation of the MAPK/ERK pathway.

This diagram illustrates a potential mechanism where a this compound derivative could inhibit a kinase (e.g., Raf) in the MAPK/ERK signaling pathway, thereby blocking downstream events that lead to cell proliferation. This serves as a conceptual framework for designing more targeted mechanistic studies should the initial screening reveal significant bioactivity.

Conclusion and Future Directions

The initial biological screening of this compound derivatives is a critical step in assessing their therapeutic potential. By employing a systematic workflow that includes cytotoxicity, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify "hit" compounds. While this guide provides a foundational approach based on related oxazole structures, the specific biological activities of this compound derivatives will ultimately be determined by empirical testing. Positive results from these initial screens will warrant further investigation, including structure-activity relationship (SAR) studies, target identification, and in vivo efficacy studies, to advance promising candidates through the drug discovery pipeline.

References

An In-Depth Technical Guide on the Toxicological Profile of 2,4-Diethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of 2,4-Diethyloxazole

Disclaimer: A comprehensive search of scientific literature and toxicological databases has revealed a significant lack of available data on the toxicological profile of this compound. Therefore, this document provides available chemical information for this compound and outlines the standard methodologies that would be employed to assess its toxicological properties. Information on the broader class of oxazole (B20620) derivatives is included for context but should not be directly extrapolated to this compound.

Introduction to this compound

This compound is a heterocyclic organic compound containing an oxazole ring substituted with two ethyl groups. The oxazole nucleus is a five-membered aromatic ring containing one oxygen and one nitrogen atom.[1][2][3] This structural motif is present in various biologically active compounds and pharmaceuticals.[2][3][4] However, the toxicological properties of this compound specifically have not been extensively studied. To establish a comprehensive safety profile, a battery of toxicological tests would be required as outlined in the subsequent sections of this guide.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2,4-diethyl-1,3-oxazole
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
CAS Number 84027-83-8
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available
SMILES CCC1=NC(C)=C(CC)O1

Toxicological Assessment Overview

The toxicological assessment of a novel chemical entity such as this compound would involve a series of in vitro and in vivo studies to evaluate its potential adverse effects on human health and the environment. These studies are designed to identify potential hazards, establish dose-response relationships, and determine safe exposure levels. The primary endpoints of interest include acute toxicity, genotoxicity, and carcinogenicity.

Acute toxicity studies are conducted to determine the adverse effects that may occur shortly after a single dose of a substance. The Median Lethal Dose (LD50) is a common metric derived from these studies.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[5]

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.[6]

  • Dose Administration: The test substance is administered orally via gavage in a stepwise manner to groups of three animals.[6] The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[5]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

  • Stepwise Procedure: The outcome of the first dose group determines the next step. If no mortality is observed, the next higher dose is administered to a new group of animals. If mortality occurs, the next lower dose is used.

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.[5]

Table 2: Hypothetical Acute Oral Toxicity Data for this compound

Dose Level (mg/kg)Number of AnimalsMortalityClinical Signs
530/3No observable signs
5030/3Mild lethargy
30031/3Lethargy, tremors
200033/3Severe tremors, convulsions

This table is for illustrative purposes only and does not represent actual data.

G cluster_0 Acute Toxicity Testing Workflow (OECD 423) start Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 obs1 Observe for 14 Days dose1->obs1 eval1 Evaluate Mortality obs1->eval1 dose_up Dose Next Higher Level (e.g., 2000 mg/kg) eval1->dose_up 0-1 Deaths dose_down Dose Next Lower Level (e.g., 50 mg/kg) eval1->dose_down 3 Deaths stop_classify Stop and Classify Toxicity eval1->stop_classify 2 Deaths dose_up->dose1 dose_down->dose1

Caption: Workflow for the Acute Toxic Class Method.

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical.[7][8] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[7][9]

  • Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used.[7]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[10][11]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium containing a trace amount of histidine.[9]

  • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[8]

Table 3: Hypothetical Ames Test Data for this compound

Concentration (µ g/plate )Strain TA98 (-S9)Strain TA98 (+S9)Strain TA100 (-S9)Strain TA100 (+S9)
0 (Control)25 ± 530 ± 6150 ± 15160 ± 18
1028 ± 435 ± 7155 ± 12170 ± 20
5032 ± 675 ± 10160 ± 18350 ± 30
10035 ± 5150 ± 20175 ± 22600 ± 50

*Statistically significant increase (p < 0.05). This table is for illustrative purposes only and does not represent actual data.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[12]

  • Cell Culture: Human or rodent cell lines are cultured.[13]

  • Exposure: Cells are exposed to the test substance with and without metabolic activation for a defined period.[13]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[14]

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[13]

G cluster_1 Genotoxicity Testing Workflow cluster_ames Ames Protocol cluster_micro Micronucleus Protocol start Test Substance ames Ames Test (Bacterial Mutagenicity) start->ames micronucleus In Vitro Micronucleus Test (Mammalian Cell Chromosomal Damage) start->micronucleus ames_s9 With S9 Mix ames->ames_s9 ames_nos9 Without S9 Mix ames->ames_nos9 micro_s9 With S9 Mix micronucleus->micro_s9 micro_nos9 Without S9 Mix micronucleus->micro_nos9 eval Evaluate Genotoxic Potential ames_s9->eval ames_nos9->eval micro_s9->eval micro_nos9->eval

Caption: A generalized workflow for in vitro genotoxicity testing.

Carcinogenicity studies are long-term in vivo assays designed to assess the tumor-inducing potential of a substance.

Experimental Protocol: Long-Term Rodent Carcinogenicity Bioassay

These studies are typically conducted over the lifespan of the test animals.[15]

  • Animal Selection: Rats and mice of both sexes are commonly used.[15]

  • Dose Selection: Dose levels are determined from shorter-term toxicity studies.[16]

  • Administration: The test substance is administered daily, typically in the diet or drinking water, for up to two years.[15]

  • Observation: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food consumption are measured regularly.

  • Pathology: At the end of the study, all animals undergo a complete necropsy, and tissues are examined microscopically for the presence of neoplasms.[15]

  • Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the incidence of tumors in the treated groups compared to the control group.[16]

Structure-Activity Relationship (SAR) of Oxazole Derivatives

While no specific toxicological data exists for this compound, the broader class of oxazole derivatives has been investigated for various biological activities.[2][17] The oxazole ring is a key structural component in a number of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][18] The toxicity of these derivatives is highly dependent on the nature and position of the substituents on the oxazole ring and the overall molecular structure.[2] For example, some complex oxazole-containing natural products have shown potent cytotoxic activity.[4] However, this information is not directly applicable to the simple structure of this compound and empirical testing is necessary to determine its specific toxicological profile.

Conclusion and Future Directions

There is a clear absence of toxicological data for this compound in the public domain. To ensure the safety of this compound for any potential application, a comprehensive toxicological evaluation is imperative. The experimental protocols outlined in this guide, based on internationally recognized guidelines, provide a roadmap for such an assessment. The initial steps should include in vitro screening assays for genotoxicity, followed by acute toxicity studies. The results of these initial studies would then inform the necessity and design of more extensive long-term carcinogenicity bioassays. Without such data, any handling or use of this compound should be approached with caution, assuming it to be potentially hazardous.

References

The Unfolding Story of 2,4-Diethyloxazole and Its Analogs: From Natural Occurrence to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazoles, a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom, are of significant interest due to their presence in a wide array of biologically active molecules. Among the vast family of oxazoles, the 2,4-dialkyl substituted analogs, such as 2,4-diethyloxazole, represent a specific subgroup with emerging importance. While not as extensively studied as other oxazole (B20620) derivatives, research indicates their natural occurrence, primarily as products of the Maillard reaction in cooked foods, and their potential for various biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, analytical methodologies, and synthetic routes for this compound and its analogs, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

The discovery of this compound and its analogs is intrinsically linked to the analysis of volatile compounds in food science. These compounds are not typically found in raw or unprocessed materials but are rather formed during thermal processing.

Formation in Cooked Foods

The primary mechanism for the formation of this compound and its analogs in food is the Maillard reaction . This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, leading to the development of a rich profile of flavor and aroma compounds, including various heterocyclic structures like oxazoles.[1][2]

The formation of the oxazole ring in the Maillard reaction is believed to proceed through the interaction of α-dicarbonyl compounds, formed from sugar fragmentation, with amino acids. The subsequent Strecker degradation of amino acids provides aldehydes and α-aminoketones, which are key intermediates in the cyclization and formation of substituted oxazoles.[3][4]

Key Food Sources:

  • Cooked Meat: The high temperatures used in cooking meat provide an ideal environment for the Maillard reaction, leading to the generation of a plethora of volatile compounds, including alkylated oxazoles.[2] While specific quantitative data for this compound is scarce, the presence of various oxazole derivatives has been confirmed in cooked beef, pork, and chicken.

  • Roasted Coffee: The roasting of coffee beans is another classic example of the Maillard reaction at play. The characteristic aroma of coffee is, in part, due to the formation of numerous heterocyclic compounds. Studies have identified the presence of various alkylated oxazoles in roasted coffee beans, with their concentration and profile depending on the roasting conditions.[1][5]

  • Potatoes: An analog of this compound, 2-butyl-4,5-diethyloxazole , has been detected in potatoes (Solanum tuberosum).[6] This finding suggests that the precursors and conditions necessary for the formation of such compounds can exist in plant-based foods upon cooking.

Quantitative Data

Currently, there is a notable lack of comprehensive quantitative data on the concentration of this compound and its specific analogs in various food matrices. The transient and often trace-level nature of these volatile compounds makes their precise quantification challenging. The table below summarizes the available information on the natural occurrence of a relevant analog.

CompoundNatural SourceConcentrationMethod of Detection
2-Butyl-4,5-diethyloxazolePotatoes (Solanum tuberosum)Not QuantifiedGC-MS

Further research employing advanced analytical techniques is necessary to establish a quantitative database of these compounds in different foodstuffs and to understand how processing parameters influence their formation.

Experimental Protocols

The isolation and identification of volatile compounds like this compound analogs from complex food matrices require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for this purpose.

Isolation and Identification from Food Matrices: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Objective: To extract and identify volatile and semi-volatile compounds, including this compound analogs, from a solid or liquid food matrix.

Principle: HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile and semi-volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.[1][7]

Detailed Methodology (Adapted for Potato Matrix):

  • Sample Preparation:

    • Homogenize a representative sample of the cooked potato (e.g., 5 g) in a suitable vial (e.g., 20 mL headspace vial).

    • Add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

    • Optionally, add an internal standard for semi-quantitative or quantitative analysis.

  • HS-SPME Extraction:

    • Place the vial in a temperature-controlled autosampler or water bath.

    • Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.[1][7]

    • Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) under agitation.

  • GC-MS Analysis:

    • Injector: Transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250 °C) for thermal desorption of the analytes. Use a splitless injection mode to maximize the transfer of analytes to the column.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

    • Oven Temperature Program: A programmed temperature ramp is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might be:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.

      • Ramp 2: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Scan a mass range of m/z 35-400.

      • The ion source and transfer line temperatures should be maintained at appropriate levels (e.g., 230 °C and 280 °C, respectively).

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).

    • Confirm identification by comparing the retention index (RI) of the analyte with literature values.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Food Sample (e.g., Potato) Homogenize Homogenization Sample->Homogenize Add_Salt Add Saturated NaCl Homogenize->Add_Salt Equilibrate Equilibration (e.g., 60-80°C) Add_Salt->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract Desorb Thermal Desorption (Injector) Extract->Desorb Separate GC Separation (Column) Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification (Mass Spectra & RI) Detect->Identify

Experimental workflow for HS-SPME-GC-MS analysis of volatile compounds.

Synthetic Methodologies

The synthesis of 2,4-dialkyloxazoles can be achieved through several established methods for oxazole ring formation. The Robinson-Gabriel synthesis and its modifications are particularly relevant.

Robinson-Gabriel Synthesis

Objective: To synthesize a 2,4-disubstituted oxazole from a 2-acylamino-ketone.

Principle: The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically under acidic conditions or in the presence of a dehydrating agent.[7][8]

Detailed Methodology for the Synthesis of this compound:

Step 1: Synthesis of the 2-Acylamino-ketone Precursor (N-(1-oxopentan-2-yl)propanamide)

This precursor can be synthesized through various methods. One common approach is the acylation of an aminoketone.

  • Starting Materials: 2-aminopentan-3-one hydrochloride and propionyl chloride.

  • Procedure:

    • Dissolve 2-aminopentan-3-one hydrochloride in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

    • Add a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloride and liberate the free amine.

    • Cool the reaction mixture in an ice bath.

    • Slowly add propionyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

    • Purify the resulting N-(1-oxopentan-2-yl)propanamide by column chromatography or distillation.

Step 2: Cyclodehydration to form this compound

  • Starting Material: N-(1-oxopentan-2-yl)propanamide.

  • Dehydrating Agent: Concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used.[7]

  • Procedure (using Sulfuric Acid):

    • Carefully add the N-(1-oxopentan-2-yl)propanamide to concentrated sulfuric acid, keeping the temperature low with an ice bath.

    • Slowly warm the mixture to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base, such as sodium hydroxide (B78521) or sodium bicarbonate.

    • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by distillation or column chromatography.

robinson_gabriel cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclodehydration Aminoketone 2-Aminopentan-3-one Acylation Acylation Aminoketone->Acylation Acyl_Chloride Propionyl Chloride Acyl_Chloride->Acylation Precursor N-(1-oxopentan-2-yl)propanamide Acylation->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization  + Dehydrating Agent Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄) Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Robinson-Gabriel synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activities of oxazole-containing compounds are vast and well-documented, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. However, specific studies on the biological effects and signaling pathways of this compound and its close analogs are currently limited.

General biological activities reported for various substituted oxazoles include:

  • Antimicrobial Activity: Many oxazole derivatives have shown inhibitory activity against a range of bacteria and fungi.[9]

  • Anti-inflammatory Activity: Some oxazoles act as inhibitors of enzymes involved in the inflammatory response.

  • Anticancer Activity: Certain oxazole-containing natural products and synthetic derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The lack of specific data for 2,4-dialkyl oxazoles highlights a significant area for future research. Investigating the potential biological targets and signaling pathways of these compounds could unveil novel therapeutic applications.

maillard_pathway cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_products Final Products Amino_Acid Amino Acid Amadori_Product Amadori/Heyns Products Amino_Acid->Amadori_Product Maillard Reaction (Initial Stage) Reducing_Sugar Reducing Sugar Reducing_Sugar->Amadori_Product Maillard Reaction (Initial Stage) Dicarbonyls α-Dicarbonyls Amadori_Product->Dicarbonyls Degradation Strecker_Aldehydes Strecker Aldehydes Dicarbonyls->Strecker_Aldehydes + Amino Acid (Strecker Degradation) Aminoketones α-Aminoketones Dicarbonyls->Aminoketones + Amino Acid Oxazoles 2,4-Dialkyl Oxazoles Strecker_Aldehydes->Oxazoles Cyclization & Dehydration Aminoketones->Oxazoles Cyclization & Dehydration

Simplified Maillard reaction pathway leading to the formation of oxazoles.

Conclusion and Future Directions

This compound and its analogs represent an intriguing, yet underexplored, class of heterocyclic compounds. Their formation as byproducts of the Maillard reaction in common foodstuffs suggests a widespread human exposure, warranting further investigation into their biological effects. The development of robust quantitative analytical methods is crucial for accurately assessing their levels in various foods and understanding the impact of processing conditions on their formation.

For researchers in drug development, the synthetic accessibility of the oxazole core, coupled with the diverse biological activities exhibited by other substituted oxazoles, presents an opportunity for the design and synthesis of novel therapeutic agents. Future research should focus on:

  • Quantitative analysis of 2,4-dialkyl oxazoles in a wider range of cooked foods.

  • Elucidation of the specific biological activities of this compound and its analogs.

  • Identification of the molecular targets and signaling pathways modulated by these compounds.

  • Optimization of synthetic routes to generate a library of analogs for structure-activity relationship (SAR) studies.

By addressing these research gaps, the scientific community can unlock the full potential of this promising class of molecules, both in the context of food chemistry and medicinal applications.

References

The Reactive Landscape of 2,4-Diethyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole (B20620) core is a privileged scaffold in medicinal chemistry and materials science. Understanding the reactivity of substituted oxazoles is paramount for the design and synthesis of novel functional molecules. This technical guide provides an in-depth analysis of the reactivity of the oxazole ring in 2,4-diethyloxazole. While specific experimental data for this exact molecule is limited, this document extrapolates from the well-established chemistry of the oxazole nucleus and related 2,4-disubstituted analogues to predict its behavior in key chemical transformations. This guide covers electrophilic substitution, metalation, cycloaddition, and ring-opening reactions, offering detailed experimental protocols and comparative data to inform synthetic strategies.

Introduction: The Oxazole Ring at a Glance

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is lower than that of thiazole, rendering it susceptible to a variety of chemical transformations. The reactivity of the oxazole ring is dictated by the electronegativity of the heteroatoms and the substitution pattern. The nitrogen atom at position 3 imparts a pyridine-like character, making the ring generally electron-deficient and influencing its basicity. The oxygen atom at position 1 has a furan-like character and plays a crucial role in the diene-like behavior of the oxazole ring in cycloaddition reactions.[1]

The hydrogen atoms on the oxazole ring exhibit different acidities, with the order being C2 > C5 > C4. Deprotonation at the C2 position is most facile. Electrophilic substitution, on the other hand, is generally difficult unless the ring is substituted with electron-releasing groups. The preferred site for electrophilic attack is C4, followed by C5.[1]

The Influence of Ethyl Substituents in this compound

In this compound, the two ethyl groups at positions 2 and 4 are electron-donating through an inductive effect. This has a significant impact on the overall reactivity of the oxazole ring:

  • Increased Nucleophilicity: The electron-donating nature of the ethyl groups increases the electron density of the oxazole ring, making it more susceptible to electrophilic attack compared to the unsubstituted oxazole.

  • Activation towards Electrophilic Substitution: The enhanced electron density facilitates electrophilic substitution reactions, such as Vilsmeier-Haack formylation, which are typically challenging for unsubstituted oxazoles.[1]

  • Enhanced Diene Character in Cycloaddition Reactions: The electron-donating substituents increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole, making it a more reactive diene in Diels-Alder reactions.[1]

Key Reactions of the this compound Ring

Electrophilic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] Given the electron-rich nature of this compound due to the two ethyl groups, it is expected to undergo formylation, most likely at the C5 position, which is the most electron-rich carbon atom available for substitution.

Generalized Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (B1210297) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,4-diethyl-5-formyloxazole.

Logical Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Oxazole This compound Oxazole->Reaction_Mixture Add to Vilsmeier Reagent Hydrolysis Hydrolysis (Ice/Water) Reaction_Mixture->Hydrolysis Heat, then cool Neutralization Neutralization (NaHCO₃) Hydrolysis->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Product 2,4-Diethyl-5-formyloxazole Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Metalation: Lithiation for Further Functionalization

Deprotonation of the oxazole ring is a key strategy for introducing a variety of substituents. The most acidic proton is at the C2 position. However, in this compound, the C2 position is substituted. The next most acidic proton is at the C5 position. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) is expected to result in lithiation at the C5 position. The resulting 5-lithio-2,4-diethyloxazole is a versatile intermediate that can react with various electrophiles. It is important to note that lithiation of 2-alkyloxazoles can sometimes lead to a mixture of ring and side-chain metalation.[5]

Generalized Experimental Protocol: Lithiation of this compound

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equivalents in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) (1.2 equivalents) dropwise at -78 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the C5-functionalized this compound.

Reaction Pathway for Lithiation and Electrophilic Quench

Lithiation_Pathway Start This compound Lithiation n-BuLi, THF, -78 °C Start->Lithiation Intermediate 5-Lithio-2,4-diethyloxazole Lithiation->Intermediate Electrophile Electrophile (E⁺) Intermediate->Electrophile Product 5-Substituted-2,4-diethyloxazole Electrophile->Product Diels_Alder_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Oxazole This compound (Diene) Adduct Bicyclic Adduct Oxazole->Adduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Adduct Pyridine Substituted Pyridine Adduct->Pyridine Retro-Diels-Alder/Aromatization

References

The Chemistry of 2,4-Diethyloxazole: A Guide to Electrophilic and Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions on the 2,4-diethyloxazole core. While specific literature on this compound is limited, this document extrapolates from the well-established reactivity patterns of the oxazole (B20620) ring and related 2,4-disubstituted analogs to predict reaction outcomes and provide representative experimental protocols. All quantitative data and protocols are based on closely related substrates and should be considered illustrative.

Introduction to the Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle characterized by a pyridine-like nitrogen atom at position 3 and a furan-like oxygen atom at position 1. This arrangement results in an electron-deficient π-system, which dictates its reactivity towards electrophiles and nucleophiles.

  • Basicity: The lone pair of electrons on the nitrogen atom imparts weak basicity to the oxazole ring (pKa of the conjugate acid is ~0.8).[1]

  • Acidity: The ring protons exhibit an order of acidity of C2 > C5 > C4, making the C2 proton susceptible to deprotonation by strong bases.[2][3]

  • Electrophilic Substitution: The electron-deficient nature of the ring generally makes electrophilic aromatic substitution challenging.[4] Such reactions require activation by electron-donating substituents.

  • Nucleophilic Substitution: Direct nucleophilic substitution is rare and typically requires the presence of a good leaving group.[2] The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[4] However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than substitution.[4]

In this compound, the two electron-donating ethyl groups at the C2 and C4 positions increase the electron density of the ring, making it more susceptible to electrophilic attack compared to the unsubstituted oxazole. The primary site of reactivity is predicted to be the C5 position.

Electrophilic Substitution on this compound

The ethyl groups at C2 and C4 are electron-donating, thereby activating the oxazole ring towards electrophilic attack. The directing effect of these substituents and the inherent reactivity of the oxazole nucleus strongly favor electrophilic substitution at the C5 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[1][5] For this compound, this reaction is expected to proceed regioselectively at the C5 position to yield 2,4-diethyl-1,3-oxazole-5-carbaldehyde. The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[5]

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Representative Quantitative Data for Electrophilic Substitution
SubstrateElectrophile/ReagentsProductYield (%)Reference
N-(4-acetylphenyl)benzenesulfonamidePOCl₃ / DMFN-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamideGood[6]
1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazonesPOCl₃ / DMF1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydesGood[6]
Representative Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure adapted from methods used for other electron-rich heterocycles.[6]

  • Reagent Preparation: In a three-necked, round-bottomed flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at room temperature to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with an aqueous solution of sodium hydroxide (B78521) or sodium bicarbonate until it is alkaline (pH > 8).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,4-diethyl-1,3-oxazole-5-carbaldehyde.

Nucleophilic Substitution on this compound

Direct nucleophilic substitution on the oxazole ring is generally unfavorable and often results in ring cleavage.[4] A more viable strategy for achieving substitution is through metallation (specifically lithiation) followed by quenching with an electrophile.

Lithiation and Electrophilic Quench

The protons on the oxazole ring can be abstracted by a strong base like n-butyllithium (n-BuLi). While the C2 proton is generally the most acidic, substitution at C2 and C4 in this compound directs deprotonation to the C5 position. The resulting 5-lithio-2,4-diethyloxazole is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce a functional group at the C5 position.

Caption: Nucleophilic substitution via lithiation-electrophilic quench.

Representative Quantitative Data for Lithiation-Substitution

Specific data for this compound is unavailable. The table below presents results for the lithiation and subsequent electrophilic substitution of related heterocyclic systems, demonstrating the feasibility and typical yields of this approach.

SubstrateBase / SolventElectrophileProductYield (%)Reference
1,4,4-trimethyl-3,4-dihydroquinolin-2-oneLDA / THFMethyl iodide3-Methyl product81[7]
5-(Thiophen-2-yl)oxazoleLiN(SiMe₃)₂ / DMFCBr₄4-Bromo-5-(thiophen-2-yl)oxazoleNot specified, but effective[8]
Representative Experimental Protocol: Lithiation and Electrophilic Quench

This protocol is a generalized procedure based on standard methods for directed ortho-metallation and substitution on heterocyclic systems.[9]

  • Setup: To a flame-dried, three-necked, round-bottomed flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 equivalents, typically 1.6 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodomethane, 1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78°C.

  • Warming: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion of the reaction.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to yield the 5-substituted-2,4-diethyloxazole.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted this compound derivative.

Caption: General laboratory workflow for substitution reactions.

Conclusion

This compound is predicted to undergo electrophilic substitution preferentially at the C5 position, with reactions like the Vilsmeier-Haack formylation being highly applicable. Direct nucleophilic substitution is challenging, but a lithiation-electrophilic quench strategy provides a robust pathway for C5-functionalization. The provided protocols and data, derived from analogous systems, offer a strong foundation for researchers exploring the synthetic utility of this heterocyclic core in drug discovery and materials science. Experimental validation is recommended to confirm the specific yields and reaction conditions for this substrate.

References

Methodological & Application

Application Notes and Protocols for 2,4-Diethyloxazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 2,4-diethyloxazole in the synthesis of novel agrochemicals. While specific agrochemical activity for this compound is not extensively documented in publicly available literature, the oxazole (B20620) scaffold is a well-established pharmacophore in a variety of commercial and investigational fungicides, herbicides, and insecticides.[1][2] These notes offer a guide for incorporating this compound into agrochemical discovery pipelines, including a representative synthetic protocol and potential screening strategies.

Introduction to Oxazoles in Agrochemicals

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[3] This structural feature imparts favorable physicochemical properties, such as metabolic stability and the ability to engage in various non-covalent interactions with biological targets. Consequently, oxazole derivatives are a recurring theme in the development of new crop protection agents.[1][2] They can act as the core scaffold or as a key substituent in more complex molecules, influencing their biological activity and spectrum of control.[1]

Potential Agrochemical Applications of this compound

Based on the known activities of analogous oxazole-containing compounds, this compound is a valuable starting material for the synthesis of compound libraries for screening in the following agrochemical areas:

  • Fungicides: Oxazole derivatives have shown efficacy against a range of fungal pathogens affecting major crops.[1][4] The fungicidal activity of these compounds can be attributed to various mechanisms, including the inhibition of enzymes essential for fungal growth.

  • Herbicides: The oxazole moiety is present in several classes of herbicides.[5] By incorporating the 2,4-diethyl substitution pattern, novel analogues can be created to explore structure-activity relationships (SAR) and potentially identify new herbicidal modes of action.

  • Insecticides: A number of insecticides feature the oxazole scaffold. The lipophilic nature of the ethyl groups in this compound may enhance penetration through the insect cuticle, a desirable property for contact insecticides.

Synthesis of this compound

A robust and versatile method for the synthesis of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis.[6] This method involves the cyclodehydration of a 2-acylamino-ketone. Below is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Robinson-Gabriel Synthesis

Objective: To synthesize this compound from 1-propionylamino-2-butanone.

Materials:

  • 1-Propionylamino-2-butanone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-propionylamino-2-butanone (1.0 eq) in a minimal amount of a suitable inert solvent, such as dichloromethane (B109758) or chloroform.

  • Slowly and with caution, add concentrated sulfuric acid (2.0 eq) to the reaction mixture while cooling the flask in an ice bath to manage the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Gently heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Expected Yield: While specific yields for this reaction are not available in the cited literature, similar Robinson-Gabriel syntheses typically proceed in moderate to good yields (50-80%).[7]

Data Presentation: Hypothetical Screening Data

To illustrate the potential of this compound derivatives, the following table presents hypothetical screening data for a series of analogues against common agricultural pests. This data is for illustrative purposes only and is intended to guide the design of screening campaigns.

Compound IDR1-Group (Position 5)Target OrganismAssay TypeActivity (EC₅₀ / LC₅₀ in µM)
DEO-001HBotrytis cinereaMycelial Growth Inhibition>100
DEO-002PhenylBotrytis cinereaMycelial Growth Inhibition15.2
DEO-0034-ChlorophenylBotrytis cinereaMycelial Growth Inhibition5.8
DEO-004HAmaranthus retroflexusSeedling Growth Inhibition>200
DEO-0052,4-DichlorophenoxyAmaranthus retroflexusSeedling Growth Inhibition25.5
DEO-006HMyzus persicaeContact Mortality>150
DEO-0073,5-Bis(trifluoromethyl)phenylMyzus persicaeContact Mortality8.9
Visualizations

Diagram 1: Synthetic Pathway for this compound

G cluster_start Starting Materials 1_aminobutan_2_one 1-Amino-2-butanone acylamino_ketone 1-Propionylamino-2-butanone 1_aminobutan_2_one->acylamino_ketone Acylation propionyl_chloride Propionyl Chloride propionyl_chloride->acylamino_ketone cyclodehydration Cyclodehydration (H₂SO₄) acylamino_ketone->cyclodehydration diethyloxazole This compound cyclodehydration->diethyloxazole

Caption: Robinson-Gabriel synthesis of this compound.

Diagram 2: Agrochemical Discovery Workflow

G start Synthesis of This compound library Library Synthesis (Derivatization at C5) start->library screening Primary Biological Screening (Fungicidal, Herbicidal, Insecticidal) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->library Iterative Synthesis candidate Agrochemical Candidate lead_opt->candidate

References

2,4-Diethyloxazole: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4-Diethyloxazole is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom. Its unique electronic and structural features make it a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and natural product synthesis. The oxazole (B20620) ring can act as a stable scaffold, a precursor to other functional groups, or a reactive diene in cycloaddition reactions. This document provides an overview of its applications, key reactions with detailed protocols, and visualizations of relevant synthetic pathways.

Key Applications of this compound in Complex Molecule Synthesis

Substituted oxazoles, such as this compound, are integral components in a wide array of biologically active compounds. The oxazole moiety is found in numerous natural products and pharmaceuticals exhibiting activities such as antibacterial, antifungal, antiviral, and anticancer properties. The ethyl groups at the 2- and 4-positions of the oxazole ring in this compound offer steric and electronic properties that can be exploited in various synthetic strategies.

One of the primary applications of 2,4-disubstituted oxazoles is in the construction of highly substituted pyridine (B92270) rings through the Diels-Alder reaction. The oxazole serves as a diene, reacting with a dienophile to form a bicyclic intermediate which, upon loss of water or another small molecule, aromatizes to the corresponding pyridine. This strategy is highly valuable for accessing complex pyridine-containing natural products and drug candidates.

Furthermore, the C-H bonds of the oxazole ring, particularly at the 2- and 5-positions, can be functionalized through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity. For instance, palladium-catalyzed direct arylation reactions have been successfully employed for the synthesis of polysubstituted oxazoles.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted Oxazoles via Brønsted Acid-Catalyzed Cyclization

This protocol describes a general method for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides, which can be adapted for the synthesis of this compound.

Reaction Scheme:

Materials:

  • α-Diazoketone (e.g., 1-diazobutan-2-one (B6589563) for the ethyl group at the 4-position)

  • Amide (e.g., propanamide for the ethyl group at the 2-position)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the α-diazoketone (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C, add the amide (1.2 mmol).

  • Slowly add trifluoromethanesulfonic acid (0.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4-disubstituted oxazole.

Quantitative Data (Representative for 2,4-disubstituted oxazoles):

EntryR1R2Yield (%)
1PhenylMethyl92
24-TolylEthyl88
3EthylPhenyl85

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Palladium/Copper-Catalyzed Direct Arylation of 4-Alkyloxazoles

This protocol outlines a method for the C2-arylation of a 4-alkyloxazole, a key step in building molecular complexity from a simpler oxazole core. This can be adapted for this compound by starting with 4-ethyloxazole and an appropriate aryl halide.

Reaction Scheme:

Materials:

  • 4-Alkyloxazole (e.g., 4-ethyloxazole) (1.0 mmol)

  • Aryl halide (Ar-X, e.g., bromobenzene) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium hydroxide (B78521) (KOH) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 4-alkyloxazole (1.0 mmol), aryl halide (1.2 mmol), Pd(PPh3)4 (0.05 mmol), CuI (0.1 mmol), and KOH (2.0 mmol).

  • Add anhydrous DME (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 2-aryl-4-alkyloxazole.

Quantitative Data (Representative for C2-Arylation of 4-Alkyloxazoles):

Entry4-Alkyl GroupAryl HalideYield (%)
1PhenylBromobenzene85
2Methyl4-Iodotoluene78
3Ethyl1-Bromo-4-methoxybenzene82

Visualizations

Synthesis of 2,4-Disubstituted Oxazoles

G cluster_0 Synthesis of 2,4-Disubstituted Oxazole alpha_diazoketone α-Diazoketone intermediate Intermediate alpha_diazoketone->intermediate TfOH amide Amide amide->intermediate oxazole 2,4-Disubstituted Oxazole intermediate->oxazole Cyclization -H2O, -N2

Caption: Brønsted acid-catalyzed synthesis of 2,4-disubstituted oxazoles.

Palladium-Catalyzed C-H Arylation Workflow

G cluster_1 Pd-Catalyzed C-H Arylation of 4-Alkyloxazole start 4-Alkyloxazole + Aryl Halide reaction_mixture Add Pd(PPh3)4, CuI, Base in DME start->reaction_mixture heating Heat at 120°C reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Aryl-4-Alkyloxazole purification->product

Caption: Experimental workflow for the direct arylation of 4-alkyloxazoles.

Diels-Alder Reaction of Oxazoles

G cluster_2 Oxazole as a Diene in Diels-Alder Reactions oxazole 2,4-Disubstituted Oxazole (Diene) cycloaddition [4+2] Cycloaddition oxazole->cycloaddition dienophile Dienophile (e.g., Alkene, Alkyne) dienophile->cycloaddition bicyclic_intermediate Bicyclic Intermediate cycloaddition->bicyclic_intermediate aromatization Aromatization (e.g., -H2O) bicyclic_intermediate->aromatization pyridine Substituted Pyridine aromatization->pyridine

Caption: General scheme for the synthesis of pyridines via oxazole Diels-Alder reaction.

This compound and related 2,4-disubstituted oxazoles are powerful synthetic intermediates. The protocols and reaction schemes provided herein offer a glimpse into their utility for constructing complex molecular architectures. Researchers and drug development professionals can leverage these methodologies to access novel compounds with potential therapeutic applications. Further exploration into the reactivity of the oxazole ring will undoubtedly continue to expand its role as a key building block in modern organic synthesis.

Application Notes and Protocols for the Quantification of 2,4-Diethyloxazole in Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diethyloxazole is a substituted oxazole (B20620), a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Accurate quantification of this compound in various matrices, such as reaction mixtures, biological samples, or final products, is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The following methods are based on established principles for the analysis of similar small organic molecules and should be validated for the specific matrix and concentration range of interest.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and based on the analysis of similar compounds; method-specific validation is required to establish performance for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.5 - 20 ng/mL
Limit of Quantification (LOQ) 0.3 - 30 ng/mL1.5 - 60 ng/mL
Linearity (R²) (typical range) > 0.995> 0.995
Precision (%RSD) < 15%< 15%
Accuracy/Recovery (%) 85 - 115%80 - 120%

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and selectivity, making it ideal for complex matrices. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detection and quantification based on the mass-to-charge ratio of the analyte and its fragments.

Experimental Protocol:

1. Materials and Reagents:

  • This compound analytical standard

  • High-purity solvent (e.g., ethyl acetate, dichloromethane, or hexane)

  • Internal standard (e.g., a structurally similar compound not present in the sample, such as 2-ethyl-4-methyloxazole)

  • Anhydrous sodium sulfate (B86663) (for drying organic extracts)

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Liquid Samples: If the sample is already in a volatile-compatible solvent, dilute an aliquot with the analysis solvent to a concentration within the calibration range. If the matrix is aqueous, perform a liquid-liquid extraction (LLE) by adding a water-immiscible solvent (e.g., ethyl acetate), vortexing, and collecting the organic layer.

  • Solid Samples: Extract a known mass of the solid sample with a suitable organic solvent. Sonication or Soxhlet extraction can be used to improve efficiency.

  • Internal Standard Spiking: Spike all samples, calibration standards, and quality controls with the internal standard at a fixed concentration.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split mode, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound and the internal standard. A full scan can be used for initial method development.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the appropriate solvent, covering the expected concentration range of the samples.

  • Analyze the calibration standards to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples by applying the generated calibration curve to the measured peak area ratios.

Workflow Diagram for GC-MS Analysis

GCMS_Workflow Sample Sample Collection (Liquid or Solid) Preparation Sample Preparation (Extraction/Dilution) Sample->Preparation Spiking Internal Standard Spiking Preparation->Spiking Filtration Filtration (0.22 µm) Spiking->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial GCMS_Analysis GC-MS Analysis GC_Vial->GCMS_Analysis Data_Processing Data Processing (Integration & Calibration) GCMS_Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a versatile technique suitable for the quantification of a wide range of organic molecules, including those that may not be sufficiently volatile for GC analysis. This method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. UV detection is a common and robust method for chromophore-containing molecules like oxazoles.

Experimental Protocol:

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC-grade formic acid or acetic acid (for mobile phase modification)

  • Internal standard (e.g., a structurally similar, UV-active compound)

  • 0.45 µm syringe filters

2. Sample Preparation:

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Solid Samples: Extract a known mass of the solid sample with a suitable solvent (e.g., acetonitrile or methanol).

  • Internal Standard Spiking: Spike all samples, calibration standards, and quality controls with the internal standard at a fixed concentration.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape. A typical starting point could be 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: The maximum absorption wavelength (λmax) for this compound should be determined using a UV-Vis spectrophotometer or a DAD. A typical wavelength for oxazole rings is in the range of 220-280 nm.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Analyze the standards to generate a calibration curve by plotting the peak area of this compound against its concentration. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area.

  • Quantify this compound in the samples using the generated calibration curve.

Workflow Diagram for HPLC Analysis

HPLC_Workflow Sample Sample Collection Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation Spiking Internal Standard Spiking (Optional) Preparation->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial HPLC_Analysis HPLC-UV/DAD Analysis HPLC_Vial->HPLC_Analysis Data_Processing Data Processing (Peak Integration) HPLC_Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Application Notes and Protocols for the Analysis of 2,4-Diethyloxazole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Diethyloxazole is a substituted oxazole (B20620) ring system of interest in various fields, including flavor chemistry and pharmaceutical development. Accurate and robust analytical methods are essential for its quantification and characterization in different matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific, validated methods for this compound are not widely published, the following protocols are based on established methodologies for the analysis of similar small, non-polar to moderately polar organic molecules.

General Analytical Workflow

A typical workflow for the analysis of a target compound in a sample matrix involves several key stages, from initial sample handling to final data interpretation. This process ensures that the analytical results are accurate, reproducible, and reliable.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (HPLC or GC) Concentration->Chromatography Detection Detection (UV or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for chemical analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase method is proposed here, which is suitable for molecules of moderate polarity like this compound.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile (B52724). From this, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Matrix (e.g., Biological Fluid): To 1 mL of the sample, add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 210 nm
Run Time 10 minutes
Quantitative Data Summary (Representative)

The following table summarizes the expected performance characteristics of the HPLC method. This data is representative and should be validated experimentally.

ParameterValue
Retention Time (RT) ~ 4.5 min
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS offers high sensitivity and specificity.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in dichloromethane. Create calibration standards by serial dilution.

  • Sample Matrix (e.g., Food Sample): Homogenize 5 g of the sample with 10 mL of dichloromethane. Sonicate for 15 minutes and then centrifuge at 5,000 rpm for 10 minutes. Collect the organic layer and pass it through a sodium sulfate (B86663) column to remove any residual water. Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40 - 300 m/z
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)
Quantitative Data Summary (Representative)

The following table outlines the expected performance of the GC-MS method. This data is representative and requires experimental validation.

ParameterValue
Retention Time (RT) ~ 8.2 min
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Disclaimer: The protocols and data presented in these application notes are intended as a starting point and are based on general analytical principles. Method development and validation are crucial for ensuring the accuracy and reliability of results for a specific application and sample matrix. Researchers should perform their own validation studies to confirm the suitability of these methods.

Application Notes and Protocols: Oxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: While the initial inquiry specified 2,4-diethyloxazole, a thorough literature search revealed a lack of specific data for this compound in the context of fluorescent probes. Therefore, this document focuses on the broader, well-documented class of oxazole-based fluorescent probes, which share the same core heterocyclic structure and offer a versatile platform for the design of fluorescent markers.

Introduction to Oxazole-Based Fluorescent Probes

The oxazole (B20620) scaffold is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This structure is a key component in a variety of fluorescent probes due to its rigid, planar nature which can be readily incorporated into larger conjugated systems. Manipulation of substituents at various positions on the oxazole ring allows for the fine-tuning of photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift. These characteristics make oxazole derivatives highly valuable for a range of applications in biological imaging and sensing.

Applications in Fluorescence Microscopy

Oxazole-based fluorescent probes have demonstrated utility in several areas of cellular imaging, including as organelle-specific stains and as sensors for biologically relevant ions.

Imaging of Cellular Lipid Droplets

Application: Certain lipophilic oxazole derivatives have been shown to selectively accumulate in lipid droplets, which are dynamic organelles involved in lipid metabolism and storage. Fluorescent labeling of these structures is crucial for studying their role in various physiological and pathological processes, including obesity, diabetes, and cancer.

Mechanism: The lipophilic nature of specific substituents on the oxazole core drives the partitioning of the probe into the nonpolar environment of the lipid droplet core. This sequestration often leads to an enhancement of fluorescence emission due to the rigid environment and protection from aqueous quenching.

Sensing of Metal Ions

Application: The nitrogen atom in the oxazole ring, along with strategically placed chelating groups as substituents, can enable the selective binding of metal ions. This interaction can modulate the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission spectrum. Such probes are instrumental in monitoring the flux and distribution of essential metal ions like Zn²⁺ and Cu²⁺ in cellular systems.

Mechanism: The binding of a metal ion to the probe can alter the intramolecular charge transfer (ICT) characteristics of the fluorophore. For instance, metal ion coordination can block a photoinduced electron transfer (PET) quenching pathway, resulting in fluorescence enhancement ("turn-on" sensing).

Photophysical Data of Representative Oxazole-Based Probes

The following table summarizes the key photophysical properties of several classes of oxazole-based fluorescent probes.

Probe ClassSubstituentsExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Stokes Shift (nm)Solvent/EnvironmentReference
2,5-DiaryloxazolesAryl groups at C2 and C5320 - 380380 - 4500.5 - 0.860 - 70Organic Solvents
Push-Pull OxazolesElectron-donating and -accepting groups400 - 500500 - 6500.2 - 0.6100 - 150Varies with polarity
Oxazole-based Ion SensorsChelating groups (e.g., pyridine, amine)350 - 450450 - 550Varies with analyteVariesAqueous Buffer
Quinone-derived OxazolesFused quinone structures450 - 550550 - 6500.1 - 0.4100 - 120Lipid environments

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted Oxazoles via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a versatile and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (B129727) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Equip the flask with a reflux condenser and stir the mixture at reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-substituted oxazole.

Protocol 2: Staining of Lipid Droplets in Live Cells with a Lipophilic Oxazole Probe

This protocol describes the general procedure for labeling intracellular lipid droplets using a suitable oxazole-based fluorescent probe.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Lipophilic oxazole fluorescent probe (e.g., a derivative with long alkyl chains or fused aromatic systems)

  • Stock solution of the probe (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the 1 mM DMSO stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, aspirate the staining solution and wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed cell culture medium or PBS to the cells.

  • Image the cells using a confocal microscope with appropriate excitation and emission filters for the specific oxazole probe. Lipid droplets will appear as bright, distinct puncta within the cytoplasm.

Visualizations

Synthesis_of_5_Substituted_Oxazole cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde (R-CHO) VanLeusen Van Leusen Reaction Aldehyde->VanLeusen TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->VanLeusen Base Base (e.g., K₂CO₃) Base->VanLeusen Reflux Reflux in Methanol VanLeusen->Reflux Extraction Extraction Reflux->Extraction Purification Column Chromatography Extraction->Purification Product 5-Substituted Oxazole Purification->Product

Caption: General workflow for the synthesis of 5-substituted oxazoles.

Lipid_Droplet_Staining_Workflow Start Live cells on glass-bottom dish PrepareProbe Prepare working solution of lipophilic oxazole probe (1-10 µM) Start->PrepareProbe Wash1 Wash cells with PBS PrepareProbe->Wash1 Incubate Incubate cells with probe (15-30 min, 37°C) Wash1->Incubate Wash2 Wash cells with PBS (2x) Incubate->Wash2 AddMedium Add fresh medium/PBS Wash2->AddMedium Image Confocal Microscopy Imaging AddMedium->Image Result Visualization of fluorescently labeled lipid droplets Image->Result

Caption: Experimental workflow for staining lipid droplets in live cells.

Application of 2,4-Diethyloxazole in Materials Science: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a notable absence of specific applications for 2,4-Diethyloxazole in the field of materials science. While the oxazole (B20620) core is a known constituent in various functional materials, the specific derivative, this compound, does not appear to be a widely studied or utilized compound in this context.

Currently, information on this compound is largely confined to chemical databases that provide fundamental physicochemical properties. This suggests that its potential as a building block or functional component in materials science remains a largely unexplored area of research. For researchers and scientists, this presents a potential opportunity for novel investigations into the synthesis and characterization of new materials derived from this scaffold.

Physicochemical Properties of this compound

For reference and potential future research, the basic properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 2,4-diethyl-1,3-oxazole[1]
Molecular Formula C7H11NO[1]
Molecular Weight 125.17 g/mol [1]
CAS Number 84027-83-8[2]

Potential Research Directions

Given the lack of existing research, the following could be considered as potential avenues for exploring the application of this compound in materials science:

  • Polymer Science: Investigating the use of this compound as a monomer or an additive in polymer synthesis could yield novel polymers with unique thermal, mechanical, or optical properties. The oxazole ring could impart specific functionalities to the polymer backbone.

  • Organic Electronics: While other heterocyclic compounds are extensively studied in organic electronics, the potential of this compound-based materials in applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) is unknown and could be a subject of future research.

  • Corrosion Inhibition: The nitrogen and oxygen atoms in the oxazole ring could potentially coordinate with metal surfaces, suggesting a possible application as a corrosion inhibitor.

Experimental Workflow for Exploring Novel Applications

For researchers interested in exploring the potential of this compound in materials science, a general experimental workflow is proposed. This workflow is a conceptual guide and would require specific adaptation based on the chosen research direction.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Material Formulation & Processing cluster_2 Phase 3: Performance Evaluation A Synthesis of This compound Derivatives B Structural & Purity Analysis (NMR, MS, etc.) A->B C Photophysical & Electrochemical Characterization B->C D Incorporation into Material Matrix (e.g., Polymerization, Thin Film Deposition) C->D E Material Processing & Device Fabrication D->E F Characterization of Material Properties (Mechanical, Thermal, Optical) E->F G Device Performance Testing F->G H Data Analysis & Identification of Structure-Property Relationships G->H

Figure 1. A generalized experimental workflow for investigating the potential applications of this compound in materials science.

References

Application Notes and Protocols for High-Throughput Screening of 2,4-Diethyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole (B20620) derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The 2,4-disubstituted oxazole scaffold, in particular, represents a promising starting point for the development of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify compounds with desired biological effects.[2] This document provides a detailed experimental framework for the high-throughput screening of a library of 2,4-diethyloxazole derivatives to identify and characterize potential lead compounds for drug development.

The proposed screening cascade is designed to first identify compounds with cytotoxic effects against cancer cell lines and antibacterial activity against pathogenic bacteria. Subsequently, a series of secondary assays are outlined to validate these initial "hits," characterize their dose-response relationships, and elucidate their potential mechanisms of action.

Experimental Workflow Overview

The high-throughput screening process for this compound derivatives will follow a multi-stage workflow. This begins with the preparation of the compound library and the setup of primary screening assays. Active compounds, or "hits," from the primary screen will then be subjected to a series of validation and secondary assays to confirm their activity and gather more detailed information about their biological effects.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Mechanistic Assays Compound_Library This compound Derivative Library Primary_Screening Primary HTS Assays (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Initial Hit Identification Primary_Screening->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curve Generation Hit_Confirmation->Dose_Response IC50_MIC_Determination IC50/MIC Determination Dose_Response->IC50_MIC_Determination Secondary_Assays Secondary Assays (e.g., Target-Based, MoA) IC50_MIC_Determination->Secondary_Assays Lead_Prioritization Lead Prioritization Secondary_Assays->Lead_Prioritization

Figure 1: High-level experimental workflow for screening this compound derivatives.

Primary High-Throughput Screening Protocols

The primary screen will be conducted in parallel to assess two key biological activities: anticancer and antibacterial effects.

Anticancer Cell Viability Assay (MTS Assay)

This assay will identify compounds that reduce the viability of cancer cells. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent

  • Phenazine methosulfate (PMS)

  • 384-well clear-bottom microplates

  • Automated liquid handling system

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,500 cells/well in 40 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of each this compound derivative from the library (at a stock concentration of 10 mM in DMSO) to the assay plates for a final concentration of 10 µM. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 10 µL of freshly prepared MTS/PMS solution to each well.

  • Incubation and Reading: Incubate for 2-4 hours at 37°C and 5% CO2. Measure the absorbance at 490 nm using a microplate reader.

Antibacterial Growth Inhibition Assay (Broth Microdilution)

This assay will identify compounds that inhibit the growth of pathogenic bacteria. The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 384-well clear microplates

  • Automated liquid handling system

  • Microplate reader

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Addition: Add 100 nL of each this compound derivative (10 mM stock in DMSO) to the assay plates for a final concentration of 10 µM. Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls.

  • Inoculation: Add 40 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.

Data Analysis and Hit Selection

The data from the primary screens will be analyzed to identify initial hits.

Data Normalization:

Raw data from each plate will be normalized to the plate's internal controls (positive and negative) to calculate the percent inhibition for each compound.

  • % Inhibition (Anticancer): 100 * (1 - (Abs_compound - Abs_positive) / (Abs_negative - Abs_positive))

  • % Inhibition (Antibacterial): 100 * (1 - (OD_compound - OD_positive) / (OD_negative - OD_positive))

Hit Selection Criteria:

A common threshold for hit identification in HTS is a decrease in the readout signal of more than 3 standard deviations from the mean signal of the negative controls. A Z'-factor, a statistical parameter to assess the quality of an HTS assay, will be calculated for each plate. A Z' > 0.5 is generally considered acceptable.

ParameterAnticancer AssayAntibacterial Assay
Primary Endpoint Cell ViabilityBacterial Growth
Assay Method MTSBroth Microdilution
Plate Format 384-well384-well
Compound Conc. 10 µM10 µM
Incubation Time 48 hours18-24 hours
Detection Absorbance (490 nm)OD600
Positive Control DoxorubicinCiprofloxacin
Negative Control DMSODMSO

Hit Confirmation and Dose-Response Analysis

Compounds identified as hits in the primary screen will be re-tested under the same conditions to confirm their activity. Confirmed hits will then be subjected to dose-response analysis to determine their potency (IC50 for anticancer activity and MIC for antibacterial activity).

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit, starting from a top concentration of 100 µM.

  • Assay Performance: Perform the respective anticancer and antibacterial assays as described above with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 or MIC value.

Secondary and Mechanistic Assays

Validated hits will be further investigated in secondary assays to elucidate their mechanism of action (MoA).

Potential Signaling Pathway for Investigation

While the specific targets of this compound derivatives are not yet fully elucidated, oxazole-containing compounds have been shown to modulate various signaling pathways involved in cell proliferation and survival. A plausible hypothesis is the inhibition of a key kinase in a cancer-related signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylation Cascade Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Oxazole_Derivative This compound Derivative Oxazole_Derivative->Downstream_Kinase

Figure 2: Hypothetical signaling pathway showing kinase inhibition by a this compound derivative.

Secondary Assays for Anticancer Hits:

  • Kinase Inhibition Assays: Screen active compounds against a panel of known cancer-related kinases to identify potential molecular targets.

  • Apoptosis Assays: Use methods like caspase activity assays or Annexin V staining to determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: Employ flow cytometry to investigate if the compounds cause cell cycle arrest at specific phases.

Secondary Assays for Antibacterial Hits:

  • Bacterial Membrane Permeability Assay: Utilize fluorescent dyes like propidium (B1200493) iodide to assess if the compounds disrupt the bacterial cell membrane.

  • Time-Kill Kinetics Assay: Determine the rate at which the compounds kill bacteria over time.

  • Biofilm Disruption Assay: Evaluate the ability of the compounds to disrupt pre-formed bacterial biofilms.

Data Presentation

All quantitative data from the screening and subsequent assays should be summarized in structured tables for clear comparison and interpretation.

Table 1: Primary Screening Hit Summary

Compound ID% Inhibition (MCF-7)% Inhibition (A549)% Inhibition (S. aureus)% Inhibition (E. coli)Hit Call (Anticancer)Hit Call (Antibacterial)
Cmpd-00185.278.95.63.1YesNo
Cmpd-00210.58.292.388.7NoYes
.....................

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (MCF-7, µM)IC50 (A549, µM)MIC (S. aureus, µM)MIC (E. coli, µM)
Cmpd-0012.54.1>100>100
Cmpd-002>100>1008.712.5
...............

Conclusion

This application note provides a comprehensive and detailed framework for the high-throughput screening of this compound derivatives. By employing a tiered screening approach, from broad primary assays to more focused secondary and mechanistic studies, researchers can efficiently identify and characterize novel bioactive compounds. The structured data presentation and clear protocols are designed to facilitate the discovery of promising lead candidates for the development of new anticancer and antibacterial therapies.

References

Synthetic Routes to Functionalized 2,4-Diethyloxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole (B20620) derivatives are a critical class of heterocyclic compounds frequently found in pharmaceuticals, natural products, and functional materials. The 2,4-disubstituted oxazole core, in particular, is a key pharmacophore in a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2,4-diethyloxazole derivatives, a subset of this important class of compounds. The following sections outline several synthetic strategies, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and a modern Brønsted acid-catalyzed approach. Each method is presented with detailed, step-by-step protocols, quantitative data, and visual diagrams to aid in experimental planning and execution.

Synthetic Strategies

Several synthetic routes can be employed to prepare this compound and its functionalized derivatives. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to different functional groups. Here, we detail three prominent methods.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones. For the synthesis of this compound, the key precursor is N-(1-oxobutan-2-yl)propanamide. This precursor can be synthesized in two steps from 2-aminobutanamide.

Reaction Scheme:

  • Acylation of 2-Aminobutanamide: 2-Aminobutanamide is acylated with propionyl chloride to yield N-(1-amino-1-oxobutan-2-yl)propanamide.

  • Hofmann Rearrangement and Hydrolysis (conceptual): A subsequent transformation (akin to a modified Hofmann rearrangement followed by hydrolysis and acylation, though a direct acylation of a commercially available aminoketone is more practical) would yield the α-acylamino ketone. For the purpose of this protocol, we will assume the availability of 2-aminobutan-1-one, which is then acylated.

  • Cyclodehydration: The resulting N-(1-oxobutan-2-yl)propanamide is then cyclized and dehydrated using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or sulfuric acid to form the this compound ring.

Logical Workflow for Robinson-Gabriel Synthesis:

Robinson_Gabriel_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Oxazole Formation 2-Aminobutan-1-one 2-Aminobutan-1-one Acylation Acylation 2-Aminobutan-1-one->Acylation Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Acylation N-(1-oxobutan-2-yl)propanamide N-(1-oxobutan-2-yl)propanamide Acylation->N-(1-oxobutan-2-yl)propanamide Cyclodehydration Robinson-Gabriel Cyclodehydration N-(1-oxobutan-2-yl)propanamide->Cyclodehydration Dehydrating_Agent e.g., P₂O₅ Dehydrating_Agent->Cyclodehydration This compound This compound Cyclodehydration->this compound Van_Leusen_Pathway cluster_reaction Reaction Cascade Propanal Propanal Nucleophilic_Attack Nucleophilic attack on Propanal Propanal->Nucleophilic_Attack TosMIC_analogue Ethyl-TosMIC (or equivalent) Deprotonation Deprotonation of TosMIC analogue TosMIC_analogue->Deprotonation Base e.g., K₂CO₃ Base->Deprotonation Deprotonation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Elimination Elimination of Tosyl Group Cyclization->Elimination This compound This compound Elimination->this compound Bronsted_Acid_Workflow 1-Diazobutan-2-one 1-Diazobutan-2-one Mixing Combine Reactants and Solvent 1-Diazobutan-2-one->Mixing Propanamide Propanamide Propanamide->Mixing TfOH TfOH (catalyst) TfOH->Mixing Solvent DCE Solvent->Mixing Reaction Stir at Room Temp Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

2,4-Diethyloxazole in the development of new synthetic methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Despite the rich and varied chemistry of the oxazole (B20620) ring, a cornerstone in heterocyclic chemistry, a comprehensive review of scientific literature and patent databases reveals that 2,4-diethyloxazole has not been a focal point in the development of new synthetic methodologies . While the oxazole core, in general, is a versatile building block in organic synthesis, specific applications and detailed protocols centered on the 2,4-diethyl substituted variant are notably scarce in publicly available research.

This report aimed to collate and present detailed application notes and protocols for the use of this compound in novel synthetic strategies. However, extensive searches have yielded limited specific examples of its application as a key starting material, intermediate, or catalyst in the development of new reactions or synthetic pathways. General information regarding the synthesis of 2,4-dialkyloxazoles has been reported, but their subsequent utility in methodological studies remains largely undocumented.

General Synthesis of 2,4-Dialkyloxazoles

One of the classical and reported methods for the synthesis of 2,4-disubstituted oxazoles, including this compound, involves the condensation of an amide with an α-haloketone. This method, a variation of the Robinson-Gabriel synthesis, provides a straightforward entry to this class of compounds.

Table 1: Generalized Reaction for the Synthesis of 2,4-Dialkyloxazoles

Reactant 1Reactant 2Product
Propionamide3-bromo-2-pentanoneThis compound

Potential, Yet Undocumented, Synthetic Applications

Based on the known reactivity of the oxazole ring, several potential applications for this compound in the development of synthetic methodologies can be postulated. It is crucial to emphasize that the following descriptions are based on the general reactivity of oxazoles and are not supported by specific literature examples for this compound itself.

Diels-Alder Reactions for Pyridine (B92270) Synthesis

Oxazoles can function as dienes in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reactivity provides a powerful method for the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials. The reaction proceeds through a bicyclic intermediate that subsequently loses a molecule of water (or another small molecule) to aromatize to the pyridine ring.

Logical Workflow for a Hypothetical Diels-Alder Reaction

This compound This compound Cycloaddition Cycloaddition This compound->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Bicyclic_Intermediate Bicyclic_Intermediate Cycloaddition->Bicyclic_Intermediate Elimination Elimination Bicyclic_Intermediate->Elimination Substituted_Pyridine Substituted_Pyridine Elimination->Substituted_Pyridine

Caption: Hypothetical Diels-Alder reaction pathway.

Metalation and Functionalization

The protons on the oxazole ring exhibit different acidities, allowing for regioselective deprotonation (metalation) using strong bases like organolithium reagents. The C2 proton is generally the most acidic, followed by the C5 and C4 protons. Subsequent reaction of the resulting lithiated oxazole with various electrophiles would enable the introduction of a wide range of functional groups at specific positions. For this compound, metalation would likely occur at the C5 position, as the C2 and C4 positions are already substituted.

Experimental Workflow for a Hypothetical Metalation-Functionalization

cluster_0 Reaction Setup cluster_1 Electrophilic Quench cluster_2 Workup and Isolation Start Dissolve this compound in dry THF under Argon Cool Cool to -78 °C Start->Cool Add_Base Add n-BuLi dropwise Cool->Add_Base Stir Stir for 1 hour at -78 °C Add_Base->Stir Add_Electrophile Add Electrophile (e.g., TMSCl) Stir->Add_Electrophile Warm Allow to warm to room temperature Add_Electrophile->Warm Quench Quench with saturated NH4Cl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Purify Purify by column chromatography Dry->Purify Product 5-Functionalized-2,4-diethyloxazole Purify->Product

Caption: Hypothetical metalation and functionalization workflow.

Conclusion

While this compound can be synthesized, its role in the development of new synthetic methodologies is not well-established in the chemical literature. The potential for this molecule to participate in reactions characteristic of the oxazole ring system, such as Diels-Alder cycloadditions and metalation-functionalization sequences, remains largely unexplored or at least unreported. Consequently, the creation of detailed application notes and protocols is not feasible based on the current body of scientific evidence. Further research would be required to establish and document the synthetic utility of this compound.

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 2,4-Diethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 2,4-diethyloxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem ID Issue Potential Causes Suggested Solutions
DEO-T01 Low to no yield of the desired this compound.- Incomplete reaction. - Suboptimal reaction temperature. - Inactive reagents or catalyst. - Presence of moisture in the reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Optimize the reaction temperature. Some cyclization reactions require heating to proceed efficiently. - Use freshly opened or properly stored reagents and catalysts. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
DEO-T02 Formation of isomeric byproducts (e.g., 2,5-diethyloxazole (B12661404) or 4,5-diethyloxazole).- Lack of regioselectivity in the cyclization step. - Use of non-regioselective starting materials or reaction conditions.- Employ a regioselective synthetic strategy, such as the reaction of an α-haloketone with an amide. - Carefully control the reaction conditions, including temperature and the rate of addition of reagents.
DEO-T03 Difficulty in purifying the final product.- Presence of closely related byproducts or unreacted starting materials with similar polarities. - Oily nature of the product.- Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities. Gradient elution may be necessary. - Consider derivatization to a solid for purification via recrystallization, followed by regeneration of the oxazole (B20620).
DEO-T04 The cyclodehydration step is inefficient.- The dehydrating agent is not potent enough. - The intermediate is not stable under the reaction conditions.- A combination of triphenylphosphine (B44618) and hexachloroethane (B51795) can be an effective reagent system for the cyclodehydration of intermediate α-acylamino aldehydes.[1] - Explore milder, acid-catalyzed cyclization conditions, for instance using trifluoromethanesulfonic acid (TfOH) with α-diazoketones and amides.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common synthetic routes for 2,4-disubstituted oxazoles, which can be adapted for this compound, often start from α-amino acids or involve the coupling of α-diazoketones with amides.[1][2] Another approach involves the palladium/copper co-mediated direct arylation of a 4-substituted oxazole, which for this specific synthesis would imply starting with 4-ethyloxazole.[3]

Q2: How can I improve the regioselectivity of my synthesis to favor the 2,4-disubstituted product?

A2: The choice of synthetic method is crucial for ensuring high regioselectivity. Methods that build the oxazole ring in a stepwise and controlled manner are preferred. For instance, the reaction of a specific α-haloketone with an amide generally provides good regiochemical control. It is also important to carefully control reaction parameters such as temperature and stoichiometry.

Q3: What purification techniques are most effective for this compound?

A3: Purification is often achieved through silica (B1680970) gel column chromatography.[3] The selection of an appropriate eluent system is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC). Given that this compound is a relatively non-polar molecule, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically effective.

Q4: Are there any metal-free alternatives for the synthesis of 2,4-disubstituted oxazoles?

A4: Yes, metal-free synthetic routes are available. One such method involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides using trifluoromethanesulfonic acid (TfOH) as a catalyst.[2] This approach offers the advantages of mild reaction conditions and avoids the need for transition metal catalysts.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from an α-Acylamino Ketone Intermediate (Adapted from a general procedure for 2,4-disubstituted oxazoles[1])

  • Preparation of the α-Acylamino Ketone:

    • Start with the appropriate α-amino acid, in this case, a derivative that will lead to the 4-ethyl group.

    • Acylate the amino group with propionyl chloride or propionic anhydride (B1165640) to introduce the ethyl group that will be at the 2-position of the oxazole.

    • The carboxylic acid of the N-acylated amino acid is then converted to a ketone.

  • Cyclodehydration to form the Oxazole:

    • Dissolve the α-acylamino ketone intermediate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add triphenylphosphine and hexachloroethane to the solution.

    • Stir the reaction mixture at room temperature until completion, monitoring by TLC.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start_A Propionamide step1 Condensation & Cyclization start_A->step1 start_B 1-bromo-2-butanone start_B->step1 step2 Work-up & Extraction step1->step2 Reaction Completion step3 Purification step2->step3 Crude Product product This compound step3->product Purified Product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Product Yield? check_reaction Monitor Reaction by TLC/GC-MS start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_reagents Check Reagent/Catalyst Activity incomplete->check_reagents No success Improved Yield extend_time->success inactive_reagents Reagents/Catalyst Inactive? check_reagents->inactive_reagents use_fresh_reagents Use Fresh Reagents/Catalyst inactive_reagents->use_fresh_reagents Yes check_conditions Check for Moisture inactive_reagents->check_conditions No use_fresh_reagents->success moisture Moisture Present? check_conditions->moisture dry_glassware Use Anhydrous Conditions moisture->dry_glassware Yes moisture->success No dry_glassware->success

Caption: Troubleshooting workflow for low product yield in oxazole synthesis.

References

Technical Support Center: Optimizing Reaction Yield for 2,4-Diethyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-diethyloxazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole (B20620) Synthesis.

Robinson-Gabriel Synthesis Troubleshooting

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. For the synthesis of this compound, the starting material would be N-(1-ethyl-2-oxobutyl)propanamide.

dot

Caption: Robinson-Gabriel Synthesis Workflow for this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete cyclization due to a weak dehydrating agent.Use a stronger cyclodehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). Concentrated sulfuric acid is also effective but can lead to charring with sensitive substrates.[1]
Reaction temperature is too low.Gradually increase the reaction temperature. For many Robinson-Gabriel syntheses, temperatures between 90-120°C are effective.[1]
Starting material is impure.Ensure the purity of the starting 2-acylamino-ketone using techniques like recrystallization or column chromatography.
Charring or Polymerization The dehydrating agent is too harsh or the reaction temperature is too high.Switch to a milder dehydrating agent. If using sulfuric acid, consider adding it dropwise at a lower temperature. Alternatively, reagents like triphenylphosphine/iodine can be used under milder conditions.[1]
Prolonged reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.
Difficult Purification Co-elution of product with starting material or byproducts.Due to the likely volatile nature of this compound, fractional distillation under atmospheric or reduced pressure is the most effective purification method.[2] Column chromatography on silica (B1680970) gel can also be employed, using a non-polar eluent system.
Product loss during workup.This compound may have some water solubility. Ensure thorough extraction with a suitable organic solvent like diethyl ether or dichloromethane. Minimize the use of aqueous washes if possible.
Van Leusen Oxazole Synthesis Troubleshooting

The Van Leusen oxazole synthesis provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). To synthesize this compound via a modification of this method, one might envision a multi-step process starting with propionaldehyde.

dot

Caption: Troubleshooting Logic for the Van Leusen Oxazole Synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield The base is not strong enough to deprotonate the TosMIC effectively.Switch to a stronger base like potassium tert-butoxide. If using potassium carbonate, ensure it is finely powdered and vigorously stirred.[3][4]
Impure or wet reagents/solvent.Use freshly distilled aldehyde and dry solvents. TosMIC is moisture-sensitive and should be handled accordingly.
Low reaction temperature.While the initial deprotonation is often done at low temperatures, the reaction may require warming to proceed to completion. Monitor by TLC or GC to determine the optimal temperature.
Formation of 4-Alkoxy-2-oxazoline Side Product Use of an excess of a primary alcohol (like methanol) as a solvent or in the workup.The amount of primary alcohol should be carefully controlled, typically in the range of 1-2 equivalents.[5] Using a co-solvent like THF or DME can minimize this side reaction.
Formation of Nitrile Instead of Oxazole This is the primary product when a ketone is used instead of an aldehyde in the classic Van Leusen reaction.Ensure you are using an aldehyde as the starting material for oxazole synthesis.[4]
Difficult Product Isolation The product is volatile and lost during solvent removal.Use a rotary evaporator with a cooled trap and carefully control the vacuum. For highly volatile products, consider distillation directly from the reaction mixture after initial filtration of salts.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the Robinson-Gabriel synthesis of this compound?

A1: A common starting point is to use concentrated sulfuric acid as the cyclodehydrating agent and heat the reaction mixture to 90-100°C for 1-2 hours.[1] However, for aliphatic substrates which may be more prone to charring, using polyphosphoric acid (PPA) at a similar temperature can be a milder alternative that often gives good yields. It is recommended to start with a small-scale reaction to gauge the reactivity and potential for side product formation.

Q2: How can I monitor the progress of my this compound synthesis?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction.[6][7] It allows you to track the disappearance of your starting materials and the appearance of your product. The mass spectrum will also help in identifying any side products that may be forming. For a qualitative and quicker check, Thin Layer Chromatography (TLC) can be used, although visualization of the volatile product might require specific staining techniques as it may evaporate from the plate.

Q3: My final product is an oil. How can I best purify it?

A3: For a low-boiling point, non-crystalline compound like this compound, fractional distillation is the preferred method of purification.[2] If the boiling point is very high or the compound is heat-sensitive, vacuum distillation is recommended.[8] If distillation is not feasible, column chromatography using a non-polar solvent system (e.g., hexanes/ethyl acetate) on silica gel can be effective.

Q4: I am seeing an unexpected peak in my GC-MS analysis. What could it be?

A4: In the Robinson-Gabriel synthesis, an incomplete reaction can leave uncyclized 2-acylamino-ketone. In the Van Leusen synthesis, the formation of a 4-alkoxy-2-oxazoline is a common side product if an alcohol is used as a solvent.[5] The mass spectrum of the unexpected peak can be compared to the mass spectra of these potential side products to aid in its identification.

Q5: What are some general tips for improving the yield of aliphatic oxazoles?

A5:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the cyclodehydration step in the Robinson-Gabriel synthesis and the base in the Van Leusen reaction.

  • Inert Atmosphere: For sensitive reactions, particularly those involving strong bases or organometallic reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen.

  • Slow Addition of Reagents: Adding reagents like strong acids or bases slowly and at a controlled temperature can help to minimize side reactions and improve selectivity.

  • Efficient Stirring: For heterogeneous mixtures, such as those involving a solid base like potassium carbonate, efficient stirring is crucial to ensure good contact between the reactants.

Experimental Protocols

General Protocol for Robinson-Gabriel Synthesis of a 2,4-Dialkyloxazole
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-acylamino-ketone (1.0 eq).

  • Slowly add the cyclodehydrating agent (e.g., 3-5 equivalents of polyphosphoric acid or a catalytic amount of concentrated sulfuric acid) with stirring.

  • Heat the reaction mixture to 90-120°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent carefully on a rotary evaporator.

  • Purify the crude product by fractional distillation.

General Protocol for Van Leusen Synthesis of a 5-Alkyloxazole
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq) in a dry solvent (e.g., DME or THF).

  • Cool the solution to -10°C to 0°C.

  • Add a strong base (e.g., potassium tert-butoxide, 1.0 eq) portion-wise, maintaining the temperature.

  • Stir the mixture for 15-30 minutes at this temperature.

  • Slowly add a solution of the aliphatic aldehyde (1.0 eq) in the same dry solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for the synthesis of this compound. Note that specific yields for this compound are not provided in the search results and will need to be determined experimentally.

Table 1: Robinson-Gabriel Synthesis - General Reaction Parameters
ParameterCondition 1Condition 2Condition 3
Cyclodehydrating Agent Conc. H₂SO₄Polyphosphoric Acid (PPA)POCl₃
Solvent NeatNeatDichloromethane
Temperature 90-110°C100-120°CReflux
Typical Reaction Time 1-3 hours2-5 hours1-4 hours
Expected Yield Range Moderate to GoodGood to ExcellentGood to Excellent
Table 2: Van Leusen Synthesis - General Reaction Parameters for 5-Substituted Oxazoles
ParameterCondition 1Condition 2Condition 3
Base K₂CO₃t-BuOKAmbersep 900 OH⁻ resin
Solvent MethanolTHF/DMEDME/Methanol
Temperature Reflux0°C to RTReflux
Typical Reaction Time 4-12 hours2-6 hours6-18 hours
Expected Yield Range GoodGood to ExcellentGood

References

purification strategies for 2,4-Diethyloxazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4-diethyloxazole from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their likely impurities?

A1: Two common methods for synthesizing 2,4-disubstituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole (B20620) synthesis. Each method has a unique impurity profile to consider during purification.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone. For this compound, the starting materials would be N-(1-oxopentan-2-yl)propanamide.

    • Potential Impurities:

      • Unreacted N-(1-oxopentan-2-yl)propanamide

      • Byproducts from side reactions of the dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid).

      • Partially dehydrated intermediates.

  • Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. For this compound, the synthesis could involve propionaldehyde (B47417) and 1-(isocyano-1-tosylethyl)ethane.

    • Potential Impurities:

      • Unreacted propionaldehyde

      • Unreacted 1-(isocyano-1-tosylethyl)ethane

      • p-Toluenesulfinic acid (a byproduct of TosMIC)

      • Oxazoline intermediate

Q2: What are the key physical properties to consider for the purification of this compound?

A2: Understanding the physical properties of this compound and its potential impurities is crucial for selecting the appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 125.17[1][2]Not availableNot available
Propionamide73.09213[3][4][5]79-83[3][4][5]
3-Chloropentan-2-one120.58Not availableNot available
3-Chloropentane106.5996-98-105[6]
Propionaldehyde58.0846-50-81

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities with distinct spectral signatures.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Co-elution of Impurities During Flash Chromatography

Symptoms:

  • Fractions containing this compound are contaminated with impurities of similar polarity.

  • Poor separation is observed on the TLC plate.

Possible Causes:

  • Inappropriate solvent system.

  • Overloading of the column.

  • Column channeling.

Solutions:

  • Optimize the Solvent System:

    • Perform a thorough solvent screen using TLC. Test various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, diethyl ether, dichloromethane) solvents.

    • Aim for an Rf value of 0.2-0.4 for this compound to achieve good separation.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the sample load should be 1-10% of the silica (B1680970) gel weight, depending on the difficulty of the separation.

  • Proper Column Packing: Ensure the silica gel is packed uniformly to prevent channeling. A wet slurry packing method is generally recommended.

Suggested Starting Solvent Systems for Flash Chromatography:

  • Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20)

  • Dichloromethane/Methanol for more polar impurities.

Problem 2: Difficulty in Removing Starting Materials

Symptoms:

  • Presence of starting materials (e.g., propionamide, 3-chloropentan-2-one) in the purified product, confirmed by GC-MS or NMR.

Possible Causes:

  • Incomplete reaction.

  • Inefficient work-up procedure.

  • Similar physical properties between the product and starting materials.

Solutions:

  • Aqueous Work-up: If unreacted amide is present, perform an aqueous wash of the organic extract to remove the more water-soluble starting material.

  • Distillation: If there is a significant difference in boiling points, fractional distillation under reduced pressure can be an effective purification step before chromatography.

  • Recrystallization: If this compound is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique.

Problem 3: Product is an Oil and Difficult to Handle

Symptoms:

  • This compound is obtained as an oil, making it difficult to handle and assess for crystallinity.

Possible Causes:

  • The compound is a low-melting solid or an oil at room temperature.

  • Presence of impurities that inhibit crystallization.

Solutions:

  • Kugelrohr Distillation: For small quantities of oily products, Kugelrohr distillation under high vacuum can be an effective method for purification.

  • Recrystallization from a Two-Solvent System:

    • Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, diethyl ether).

    • Slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to promote crystal formation.

  • Formation of a Crystalline Salt: If the oxazole has a basic nitrogen atom, it may be possible to form a crystalline salt (e.g., hydrochloride, picrate) which can be purified by recrystallization and then neutralized to recover the pure oxazole.

Experimental Protocols

Flash Column Chromatography Workflow

Caption: Workflow for flash column chromatography.

Detailed Protocol:

  • Column Preparation:

    • Select an appropriate size glass column with a stopcock.

    • Add a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment by GC-MS

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_ms_detection MS Detection cluster_data_analysis Data Analysis prep1 Dissolve sample in volatile solvent (e.g., DCM) prep2 Filter through syringe filter prep1->prep2 gc1 Inject sample into GC prep2->gc1 gc2 Separate components in capillary column gc1->gc2 ms1 Ionize separated components gc2->ms1 ms2 Detect and generate mass spectrum ms1->ms2 data1 Identify peaks by retention time and mass spectrum ms2->data1 data2 Quantify purity by peak area integration data1->data2

Caption: Workflow for purity assessment by GC-MS.

Typical GC-MS Parameters:

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

Purity Assessment by NMR Spectroscopy

Expected ¹H NMR Chemical Shifts (Predicted): The following are predicted chemical shifts for the protons in this compound. Actual shifts may vary depending on the solvent and instrument.

  • CH₃ (ethyl at C2): ~1.3 ppm (triplet)

  • CH₂ (ethyl at C2): ~2.7 ppm (quartet)

  • CH₃ (ethyl at C4): ~1.2 ppm (triplet)

  • CH₂ (ethyl at C4): ~2.5 ppm (quartet)

  • Oxazole ring H (at C5): ~7.0-7.5 ppm (singlet)

Expected ¹³C NMR Chemical Shifts (Predicted): Predicted chemical shifts for the carbons in this compound.

  • CH₃ (ethyl at C2): ~12 ppm

  • CH₂ (ethyl at C2): ~25 ppm

  • CH₃ (ethyl at C4): ~14 ppm

  • CH₂ (ethyl at C4): ~20 ppm

  • C5 (oxazole ring): ~120-130 ppm

  • C4 (oxazole ring): ~140-150 ppm

  • C2 (oxazole ring): ~160-170 ppm

Sample Preparation for NMR:

  • Dissolve a small amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Integrate the proton signals to determine the relative ratios of the product to any remaining impurities. Look for characteristic impurity signals, such as those from residual solvents or starting materials.

References

identifying and minimizing byproducts in 2,4-Diethyloxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2,4-diethyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common laboratory syntheses for 2,4-disubstituted oxazoles, including this compound, are the Robinson-Gabriel synthesis, the Fischer oxazole (B20620) synthesis, and the Van Leusen reaction. Each method has its own advantages and potential for specific byproduct formation.

Q2: What are the likely impurities I might encounter in my this compound product?

A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common byproducts depend on the synthetic route and may include unreacted starting materials, incompletely cyclized intermediates, isomers (e.g., 2,5-diethyloxazole (B12661404) or 4,5-diethyloxazole), and products from side reactions specific to the chosen synthesis method.

Q3: How can I identify the byproducts in my reaction mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like this compound and its byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural elucidation of the main product and any significant impurities that can be isolated.

Q4: What general strategies can I employ to minimize byproduct formation?

A4: To minimize byproducts, it is crucial to carefully control reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Using high-purity starting materials and reagents is also essential. The choice of solvent and catalyst can significantly influence the reaction pathway and selectivity towards the desired product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Robinson-Gabriel Synthesis

In this method, a 2-acylamino ketone undergoes cyclodehydration to form the oxazole. For this compound, the starting material would be N-(1-oxopentan-2-yl)propanamide.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material.

Possible Cause Troubleshooting Steps
Incomplete reaction- Increase reaction time. - Increase reaction temperature. - Ensure the cyclodehydrating agent (e.g., H₂SO₄, POCl₃) is active and used in the correct stoichiometric amount.
Degradation of starting material or product- Use milder reaction conditions (e.g., lower temperature, alternative dehydrating agent like trifluoroacetic anhydride). - Minimize exposure to strong acids for extended periods.

Issue 2: Formation of a Formylated Byproduct.

A known side reaction, particularly when using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), is the Vilsmeier-Haack formylation of the product.[1]

Possible Cause Troubleshooting Steps
Vilsmeier-Haack reaction conditions- Avoid the use of POCl₃ in DMF. - Consider alternative cyclodehydrating agents such as concentrated sulfuric acid or trifluoroacetic anhydride.[1][2]
Fischer Oxazole Synthesis

This synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of an acid catalyst. For this compound, this would likely involve the reaction of propionaldehyde (B47417) cyanohydrin with propionaldehyde.

Issue 1: Formation of Chloro-oxazoline and Oxazolidinone Byproducts.

The Fischer synthesis is known to sometimes produce chlorinated intermediates and oxazolidinone byproducts.[3]

Possible Cause Troubleshooting Steps
Reaction with HCl catalyst- Ensure strictly anhydrous conditions, as water can promote the formation of the oxazolidinone. - Carefully control the amount of HCl gas used. - Consider alternative acid catalysts, although this may require significant methods development.
Incomplete dehydration/aromatization- Ensure sufficient reaction time and temperature to drive the reaction to the fully aromatic oxazole.
Van Leusen Reaction

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and a base to react with an aldehyde to form the oxazole ring. For this compound, this would involve the reaction of propionaldehyde with an ethyl-substituted TosMIC analogue or a related multi-step sequence. A more common route for 2,4-disubstitution involves reacting an aldehyde with an isocyanide.

Issue 1: Formation of N-formylated Alkeneimine.

When ketones are used instead of aldehydes in the Van Leusen reaction, N-formylated alkeneimines can be a significant byproduct. While less likely with an aldehyde, related side reactions can occur.

Possible Cause Troubleshooting Steps
Reaction pathway favoring imine formation- Ensure the use of an aldehyde, not a ketone, as the starting material. - Carefully control the reaction temperature and the rate of addition of reagents.
Presence of reactive impurities- Use purified starting materials and reagents.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for the specific synthesis of this compound.

1. Robinson-Gabriel Synthesis of a 2,4-Dialkyloxazole (General Procedure)

  • The starting 2-acylamino ketone is dissolved in a suitable solvent (e.g., a high-boiling inert solvent like toluene (B28343) or used neat).

  • A cyclodehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride) is added cautiously.[2]

  • The mixture is heated to the desired temperature (e.g., 90-150 °C) and stirred for several hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled and carefully quenched (e.g., by pouring onto ice).

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

2. Fischer Oxazole Synthesis of a 2,4-Dialkyloxazole (General Procedure)

  • The aliphatic cyanohydrin and the aliphatic aldehyde are dissolved in anhydrous diethyl ether.[3]

  • Dry hydrogen chloride gas is bubbled through the solution.[3]

  • The reaction mixture is stirred at room temperature for several hours.

  • The oxazole hydrochloride product often precipitates from the solution.

  • The precipitate is collected by filtration.

  • The free base is obtained by treating the hydrochloride salt with a weak base (e.g., sodium bicarbonate solution) or by boiling in alcohol.[3]

  • The product is then extracted with an organic solvent and purified as described above.

3. Van Leusen Reaction for a 4-Alkyloxazole (General Procedure)

  • To a solution of the aliphatic aldehyde and tosylmethyl isocyanide (TosMIC) in a suitable solvent (e.g., methanol (B129727) or dimethoxyethane), a base (e.g., potassium carbonate) is added.

  • The reaction mixture is heated at reflux for several hours.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Data Presentation

Table 1: Hypothetical Yield and Byproduct Distribution in this compound Synthesis under Different Conditions.

Synthesis MethodConditionThis compound Yield (%)Major Byproduct(s)Byproduct (%)
Robinson-GabrielH₂SO₄, 120 °C65Unreacted Starting Material15
Robinson-GabrielPOCl₃/DMF, 100 °C505-Formyl-2,4-diethyloxazole20
Fischer SynthesisAnhydrous HCl, Ether55Chloro-oxazoline intermediate10
Van LeusenK₂CO₃, Methanol70Polymerization products12

Note: The data in this table is illustrative and based on general principles of oxazole synthesis. Actual results may vary.

Visualizations

Synthesis_Pathway cluster_robinson_gabriel Robinson-Gabriel Synthesis rg_start N-(1-oxopentan-2-yl)propanamide rg_intermediate Oxazoline Intermediate rg_start->rg_intermediate Cyclization rg_product This compound rg_intermediate->rg_product Dehydration rg_byproduct Formylated Byproduct rg_product->rg_byproduct Vilsmeier-Haack (POCl3/DMF)

Caption: Robinson-Gabriel synthesis pathway for this compound and a potential side reaction.

Troubleshooting_Workflow cluster_byproducts Identify Major Impurity cluster_solutions Implement Corrective Action start Low Yield or Impure Product identify Analyze by GC-MS and NMR start->identify unreacted_sm Unreacted Starting Material identify->unreacted_sm isomer Isomeric Oxazole identify->isomer side_product Specific Byproduct identify->side_product optimize_conditions Optimize Reaction Time/Temp unreacted_sm->optimize_conditions purify Improve Purification isomer->purify change_reagents Change Dehydrating Agent/Catalyst side_product->change_reagents optimize_conditions->start Re-run Reaction change_reagents->start Re-run Reaction purify->start Re-analyze Product

Caption: A logical workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: 2,4-Diethyloxazole 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting 1H NMR spectra of 2,4-Diethyloxazole. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting strategies for resolving peak overlap in the 1H NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for this compound?

A1: The 1H NMR spectrum of this compound is expected to show three main sets of signals:

  • Oxazole (B20620) Ring Proton (H5): A singlet for the proton at the 5-position of the oxazole ring.

  • Ethyl Group at C2: A quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3).

  • Ethyl Group at C4: A quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3).

Q2: Why am I observing peak overlap in the 1H NMR spectrum of this compound?

A2: Peak overlap in the 1H NMR spectrum of this compound is common due to the structural similarity of the two ethyl groups. The chemical environments of the methylene (-CH2-) and methyl (-CH3) protons in the C2 and C4 ethyl groups are very similar, leading to their signals appearing at close chemical shifts. This can result in the overlapping of the two quartets and the two triplets, making interpretation difficult.

Q3: What is the primary troubleshooting challenge with the 1H NMR of this compound?

A3: The main challenge is to resolve the signals of the two ethyl groups to confirm the structure and purity of the compound. Specifically, distinguishing the quartet and triplet of the C2-ethyl group from the quartet and triplet of the C4-ethyl group is the key difficulty.

Troubleshooting Guide for Peak Overlap

Should you encounter overlapping signals in your 1H NMR spectrum of this compound, the following troubleshooting steps can be employed to resolve the peaks.

Initial Assessment
Proton Expected Multiplicity Estimated Chemical Shift (ppm) in CDCl₃ Typical Coupling Constant (J) in Hz
H5 (Oxazole Ring)Singlet~7.0-7.2N/A
C2-CH₂ (Ethyl)Quartet~2.7-2.9~7.5
C4-CH₂ (Ethyl)Quartet~2.5-2.7~7.5
C2-CH₃ (Ethyl)Triplet~1.2-1.4~7.5
C4-CH₃ (Ethyl)Triplet~1.1-1.3~7.5

Note: These are estimated values and can vary based on solvent and experimental conditions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing peak overlap in the 1H NMR of this compound.

troubleshooting_workflow start Peak Overlap Observed change_solvent Change NMR Solvent start->change_solvent resolved Signals Resolved change_solvent->resolved Successful not_resolved Still Overlapping change_solvent->not_resolved Unsuccessful shift_reagent Use Lanthanide Shift Reagent nmr_2d Perform 2D NMR shift_reagent->nmr_2d Unsuccessful/Broadening shift_reagent->resolved Successful cosy COSY nmr_2d->cosy noesy NOESY nmr_2d->noesy hsqc HSQC nmr_2d->hsqc cosy->resolved noesy->resolved hsqc->resolved not_resolved->shift_reagent

Technical Support Center: Scaling Up 2,4-Diethyloxazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scalability of 2,4-diethyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: The most prominently discussed and industrially viable methods for synthesizing 2,4-disubstituted oxazoles, such as this compound, are the Bredereck reaction and variations of the Robinson-Gabriel synthesis.[1][2] The Bredereck reaction, which involves the condensation of an α-haloketone with an amide, is often favored for its efficiency and the availability of starting materials.[1][2] For this compound, this would typically involve the reaction of 3-bromo-2-pentanone with propionamide (B166681).

Q2: What are the key challenges when scaling up the production of this compound?

A2: Key challenges in scaling up oxazole (B20620) synthesis include managing exothermic reactions, ensuring efficient mixing, controlling byproduct formation, and developing effective purification strategies at a larger scale.[3] In the Bredereck synthesis, potential issues include side reactions of the α-haloketone and the formation of polymeric materials, which can complicate purification.[4] Maintaining consistent temperature control is crucial, as yield and impurity profiles can be highly temperature-dependent.

Q3: How can I improve the yield of my this compound synthesis?

A3: Yield optimization is a multifactorial process. For the Bredereck reaction, systematically optimizing the following parameters is recommended:

  • Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and intermediates.

  • Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. A careful temperature study is advised.

  • Stoichiometry: Varying the molar ratio of the α-haloketone to the amide can help determine the optimal balance for maximizing product formation and minimizing unreacted starting materials.

  • Catalyst/Promoter: While not always necessary, the use of a mild acid or base catalyst can sometimes facilitate the cyclization step.

Q4: What are the common impurities I should expect in my crude this compound product?

A4: Common impurities can include unreacted starting materials (propionamide and 3-bromo-2-pentanone), over-alkylated byproducts, and polymeric materials. Depending on the reaction conditions, isomers of the desired product could also be formed. It is crucial to characterize the impurity profile of your specific process using techniques like GC-MS and NMR.

Q5: What is the recommended method for purifying this compound at a larger scale?

A5: For a relatively volatile compound like this compound, fractional distillation under reduced pressure is a highly effective purification method for removing less volatile impurities and unreacted starting materials.[5] The efficiency of the distillation is dependent on the difference in boiling points between the product and its impurities. For removal of polar impurities, an aqueous wash of the crude product may be beneficial before distillation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incorrect reaction temperature.- Inactive or incorrect starting materials.- Inefficient mixing.- Verify the reaction temperature and ensure it is within the optimal range for the specific synthesis method.- Confirm the identity and purity of starting materials (propionamide and 3-bromo-2-pentanone) using appropriate analytical techniques.- On a larger scale, ensure the reactor is equipped with adequate agitation to maintain a homogeneous reaction mixture.
High Levels of Unreacted Starting Materials - Insufficient reaction time.- Reaction temperature is too low.- Incorrect stoichiometry.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Gradually increase the reaction temperature in small increments, monitoring for improvements in conversion and potential increases in byproducts.- Experiment with slight excesses of one reactant to drive the reaction to completion.
Formation of a Dark, Tarry Substance - Reaction temperature is too high, leading to polymerization or decomposition.- Presence of impurities that catalyze side reactions.- Lower the reaction temperature and extend the reaction time if necessary.- Ensure the purity of starting materials and solvents. Consider purification of starting materials if significant impurities are detected.- Investigate the use of a milder solvent for the reaction.
Difficulties in Product Isolation/Purification - Formation of an emulsion during aqueous workup.- Co-distillation of impurities with the product.- Product instability under purification conditions.- To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent.- For distillation, use a fractionating column with sufficient theoretical plates to achieve good separation. Consider optimizing the vacuum pressure.- If the product is thermally sensitive, consider alternative purification methods like column chromatography on a small scale to identify stable conditions.

Experimental Protocols

Synthesis of this compound via Bredereck Reaction

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Propionamide

  • 3-Bromo-2-pentanone

  • High-boiling point solvent (e.g., N,N-Dimethylformamide or Sulfolane)

  • Sodium bicarbonate

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionamide (1.0 equivalent) in the chosen high-boiling point solvent.

  • Addition of α-Haloketone: Slowly add 3-bromo-2-pentanone (1.0-1.2 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and neutralize any excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow start Start reactants Dissolve Propionamide in Solvent start->reactants addition Add 3-Bromo-2-pentanone reactants->addition reaction Heat and React (Monitor Progress) addition->reaction workup Cool and Quench (Water & NaHCO3) reaction->workup extraction Extract with Diethyl Ether workup->extraction drying Dry and Concentrate extraction->drying purification Fractional Distillation drying->purification product Pure this compound purification->product troubleshooting_logic start Low Yield Issue check_temp Is Reaction Temperature Optimal? start->check_temp check_purity Are Starting Materials Pure? check_temp->check_purity Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_purity->check_time Yes purify_reagents Purify/Verify Reagents check_purity->purify_reagents No increase_time Increase Reaction Time check_time->increase_time No solution Improved Yield check_time->solution Yes adjust_temp->start purify_reagents->start increase_time->start

References

Technical Support Center: Resolving Solubility Issues of 2,4-Diethyloxazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Diethyloxazole in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound is not dissolving in water. What are the initial troubleshooting steps?

A2: If you are observing poor solubility, consider the following initial steps:

  • Purity of the Compound: Ensure the purity of your this compound sample, as impurities can sometimes affect solubility.

  • pH of the Medium: The pH of your aqueous medium can significantly influence the solubility of ionizable compounds.[2][3] Although this compound is a weak base, altering the pH might improve its solubility.

  • Temperature: Gently warming the solution may increase the solubility of your compound.[4] However, be cautious as excessive heat can lead to degradation.

  • Agitation: Ensure adequate mixing or agitation (e.g., vortexing, sonication) to facilitate the dissolution process.

Q3: What are the most common methods to improve the solubility of compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[5][6][7] The most common approaches include:

  • Co-solvency: Introducing a water-miscible organic solvent (co-solvent) to the aqueous medium.[8][9][10]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which typically increases aqueous solubility.[11]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[11]

  • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[7][11]

  • Particle Size Reduction: Decreasing the particle size of the solid compound to increase the surface area for dissolution.[4][5]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

This is a common issue when the concentration of the compound exceeds its solubility limit in the specific buffer system.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes try_cosolvent Introduce a co-solvent (e.g., DMSO, Ethanol) check_concentration->try_cosolvent No success Solubility Issue Resolved lower_concentration->success adjust_ph Adjust the pH of the buffer try_cosolvent->adjust_ph try_cosolvent->success use_surfactant Add a surfactant (e.g., Tween 80) adjust_ph->use_surfactant adjust_ph->success consider_complexation Consider complexation (e.g., with cyclodextrins) use_surfactant->consider_complexation use_surfactant->success consider_complexation->success failure Consult further literature or a formulation specialist consider_complexation->failure G start Inconsistent Bioassay Results confirm_solubility Confirm visual solubility in final assay medium start->confirm_solubility precipitation_visible Precipitation or cloudiness visible? confirm_solubility->precipitation_visible prepare_stock Prepare a high-concentration stock in 100% co-solvent (e.g., DMSO) precipitation_visible->prepare_stock Yes check_final_cosolvent Is final co-solvent concentration <1%? precipitation_visible->check_final_cosolvent No serial_dilution Perform serial dilutions in assay medium prepare_stock->serial_dilution serial_dilution->check_final_cosolvent optimize_cosolvent Optimize co-solvent type and final concentration check_final_cosolvent->optimize_cosolvent No revalidate_assay Re-validate assay with new formulation check_final_cosolvent->revalidate_assay Yes test_alternative Test alternative solubilization methods (e.g., surfactants, cyclodextrins) optimize_cosolvent->test_alternative test_alternative->revalidate_assay

References

stabilization of 2,4-Diethyloxazole for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diethyloxazole. The information provided is based on general principles of heterocyclic chemistry and best practices for the long-term storage of air- and moisture-sensitive organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The long-term stability of this compound can be compromised by several factors, primarily:

  • Oxidation: The oxazole (B20620) ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen. This can lead to ring-opening or the formation of undesired oxidized species.

  • Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of the oxazole ring. This is a common degradation pathway for many heterocyclic compounds.

  • Light Exposure: Like many organic molecules, this compound may be sensitive to light, which can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rates of degradation reactions, leading to a shorter shelf-life.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to minimize contact with oxygen and moisture.

  • Low Temperature: Storage at low temperatures (-20°C is often recommended for sensitive reagents) will slow down potential degradation processes.

  • Light Protection: Keep the container in a dark place or use an amber vial to protect the compound from light.

  • Airtight Container: Use a well-sealed container to prevent the ingress of air and moisture.

Q3: Are there any recommended stabilizers for this compound?

A3: While specific stabilizers for this compound are not extensively documented, the use of antioxidants can be considered to prevent oxidative degradation. Common antioxidants used for organic compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant.

  • Butylated Hydroxyanisole (BHA): Another synthetic phenolic antioxidant.

  • Tocopherol (Vitamin E): A natural antioxidant.

The choice and concentration of a stabilizer should be carefully evaluated for compatibility with this compound and the intended application.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample (e.g., yellowing) Oxidation of the compound.1. Ensure the compound is stored under a strict inert atmosphere (argon or nitrogen).2. Consider adding a suitable antioxidant like BHT at a low concentration (e.g., 0.01-0.1%).3. Protect the sample from light by using an amber vial and storing it in the dark.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound.1. Verify the storage conditions (temperature, atmosphere, light protection).2. Characterize the new peaks by mass spectrometry (MS) to identify potential degradation products.3. Perform a forced degradation study to understand the degradation pathways.
Reduced potency or activity in biological assays Degradation of the active compound.1. Re-analyze the purity of the stored this compound using a validated analytical method.2. If degradation is confirmed, procure a fresh batch of the compound.3. Review and improve the storage protocol to prevent future degradation.
Inconsistent experimental results Inconsistent purity of the starting material due to degradation.1. Establish a routine quality control check for the stored this compound before use.2. Aliquot the compound upon receipt to minimize repeated opening and closing of the main container.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

This protocol outlines the general steps for developing an HPLC method to monitor the stability of this compound.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve a known concentration of this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified duration.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a defined period.

  • HPLC Method Development:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase Selection: A gradient elution is often necessary to separate the parent compound from its degradation products. A common starting point is a gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Detection: Use a UV detector at a wavelength where this compound and its expected degradation products have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of all peaks.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound Oxidized Products Ring-Opened Products or 2-Oxazolone Derivatives This compound->Oxidized Products O2, Light, Heat Hydrolytic Products Ring-Opened Amides This compound->Hydrolytic Products H2O, Acid/Base Photolytic Products Rearranged Isomers or Fragmented Products This compound->Photolytic Products UV/Vis Light troubleshooting_workflow Troubleshooting Workflow for Compound Instability start Instability Observed (e.g., discoloration, new peaks) check_storage Review Storage Conditions: - Temperature - Atmosphere (Inert?) - Light Exposure - Container Seal start->check_storage analytical_check Perform Analytical QC (HPLC, GC, NMR) check_storage->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed implement_capa Implement Corrective Actions: - Optimize storage conditions - Aliquot new samples - Consider stabilizers degradation_confirmed->implement_capa Yes no_degradation No Degradation Detected (Investigate other experimental variables) degradation_confirmed->no_degradation No quarantine Quarantine and Discard Affected Batch implement_capa->quarantine end Issue Resolved quarantine->end

managing reaction exotherms in large-scale 2,4-Diethyloxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on general principles of chemical process safety and exothermic reaction management. Due to the limited availability of specific data on the large-scale synthesis of 2,4-diethyloxazole in publicly accessible literature, this document should be used as a supplementary resource. All procedures should be thoroughly evaluated and validated in a controlled laboratory setting by qualified personnel before any scale-up operation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic events in the large-scale synthesis of this compound?

The primary exothermic event in the synthesis of this compound, depending on the synthetic route chosen (e.g., Robinson-Gabriel synthesis or similar methods), is typically the cyclization and dehydration step. The formation of the oxazole (B20620) ring from acyclic precursors is often accompanied by a significant release of heat. Without proper control, this exotherm can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.

Q2: What are the key parameters to monitor for controlling the reaction exotherm?

Continuous monitoring of the following parameters is critical for safe operation:

  • Reaction Temperature: The internal temperature of the reactor should be closely monitored using calibrated probes.

  • Cooling System Temperature: The inlet and outlet temperatures of the cooling jacket or coils should be tracked to ensure efficient heat removal.

  • Reagent Addition Rate: The rate of addition of the limiting reagent should be precisely controlled to manage the rate of heat generation.

  • Pressure: The reactor pressure should be monitored for any unexpected increases, which could indicate gas evolution or boiling of the solvent.

  • Stirrer Speed and Power: Consistent agitation is crucial for maintaining uniform temperature distribution and efficient heat transfer to the cooling surfaces.

Q3: What are the immediate actions to take in case of a temperature excursion?

In the event of a temperature rise beyond the defined safe operating limits, the following immediate actions should be taken:

  • Stop Reagent Addition: Immediately halt the feed of any reactants.

  • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.

  • Emergency Quenching (if designed): If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure by adding a pre-determined, validated quenching agent to stop the reaction.

  • Alert Personnel: Notify all relevant personnel and evacuate the immediate area if necessary.

Troubleshooting Guide

Issue: Uncontrolled Rise in Reaction Temperature

Possible Causes:

  • Loss of cooling fluid flow to the reactor jacket.

  • Incorrectly high reagent addition rate.

  • Insufficient agitation leading to localized "hot spots."

  • Failure of the temperature monitoring probe.

  • Unexpected secondary reactions or decomposition.

Troubleshooting Steps:

G cluster_0 start Temperature Excursion Detected stop_reagent Immediately Stop Reagent Addition max_cooling Maximize Cooling System Output check_agitation Verify Agitator Function prepare_quench Prepare for Emergency Quench temp_stabilized Temperature Stabilizes? investigate Investigate Root Cause Post-Mortem execute_quench Execute Emergency Quench safe_shutdown Initiate Safe Shutdown Protocol end Incident Resolved

Experimental Protocols & Data

While specific, validated large-scale protocols for this compound are proprietary, the following outlines a generalized experimental approach for managing the exotherm during the cyclization step.

Objective: To control the exotherm of the cyclization reaction by controlled addition of the dehydrating agent.

Methodology:

  • The precursor amide-ketone is dissolved in a suitable high-boiling point solvent within the reactor.

  • The reactor contents are heated to the desired initial reaction temperature under constant agitation.

  • The cooling system for the reactor is engaged and set to maintain the target temperature.

  • The dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide) is added subsurface via a metering pump at a pre-determined, slow rate.

  • The internal temperature of the reactor is continuously monitored. The addition rate of the dehydrating agent is adjusted to maintain the temperature within the specified range.

  • After the addition is complete, the reaction is held at the target temperature to ensure complete conversion.

  • The reaction mixture is then cooled to a safe temperature before work-up.

Illustrative Quantitative Data (for a hypothetical 100 L scale reaction):

ParameterValueUnitNotes
Initial Reactor Temperature80°CStarting temperature before addition of dehydrating agent.
Target Reaction Temperature90 ± 5°CDesired operating temperature range during addition.
Max. Allowable Temperature100°CTemperature at which emergency procedures are initiated.
Dehydrating Agent Addition Rate0.1 - 0.5L/minRate to be adjusted based on real-time temperature monitoring.
Cooling Jacket Inlet Temp.10°CTo ensure sufficient heat removal capacity.
Minimum Agitator Speed100RPMTo maintain homogeneity and efficient heat transfer.

Logical Relationship for Safe Operation:

G cluster_1 heat_gen Rate of Heat Generation heat_rem Rate of Heat Removal reagent_add Reagent Addition Rate concentration Reactant Concentration temp Reaction Temperature cooling_eff Cooling System Efficiency agitation Agitation Speed safe_op Safe Operation runaway Runaway Reaction

Technical Support Center: Optimizing Chromatographic Separation of 2,4-Diethyloxazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2,4-diethyloxazole and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges stem from the structural similarity of the isomers. Positional isomers, such as this compound and 2,5-diethyloxazole (B12661404), have identical molecular weights and similar polarities, making them difficult to resolve. If chiral centers are present, enantiomers will have identical physical properties in an achiral environment, necessitating the use of chiral stationary phases or chiral mobile phase additives for separation.

Q2: Which chromatographic mode is most suitable for separating positional isomers of diethyloxazole?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for separating positional isomers of aromatic compounds.[1][2][3] The choice of a suitable stationary phase, such as C18 or a phenyl-based column, can provide the necessary selectivity.[4] Normal-phase chromatography can also be employed, particularly for less polar isomers.

Q3: How can I separate enantiomers of a chiral diethyloxazole derivative?

A3: Enantiomeric separation requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including azole derivatives.[5][6][7][8] Supercritical fluid chromatography (SFC) with a chiral column can also be a powerful alternative.[9]

Q4: What are the key parameters to optimize for better resolution?

A4: The most critical parameters to optimize are:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase in RP-HPLC can significantly impact retention and selectivity. For chiral separations, the choice of alcohol modifier (e.g., ethanol, isopropanol) in normal-phase or polar organic mode is crucial.[5][8]

  • Stationary Phase: Screening different column chemistries (e.g., C18, C8, Phenyl, and various chiral stationary phases) is essential to find the optimal selectivity for your specific isomers.

  • Temperature: Column temperature affects retention times and can influence selectivity.[10]

  • Flow Rate: Optimizing the flow rate can improve peak shape and resolution.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Resolution Between Isomer Peaks - Inappropriate stationary phase- Suboptimal mobile phase composition- High flow rate- Screen different columns (e.g., C18, Phenyl-Hexyl for positional isomers; Chiralcel®, Chiralpak® for enantiomers).- Perform a gradient optimization or systematically vary the organic modifier concentration in an isocratic method.- Reduce the flow rate to increase the interaction time with the stationary phase.
Peak Tailing - Secondary interactions with the stationary phase- Column overload- Dead volume in the HPLC system- Add a mobile phase additive (e.g., a small amount of acid or base) to suppress silanol (B1196071) interactions.- Inject a smaller sample volume or a more dilute sample.- Check and tighten all fittings and use low-dead-volume tubing.
Variable Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a stable temperature.[11]- Check the pump for leaks and ensure proper degassing of the mobile phase.[12][13][14]
No Peaks Detected - Detector issue (e.g., lamp off)- No sample injected- Incorrect mobile phase composition- Ensure the detector lamp is on and that the wavelength is appropriate for your analytes.- Verify the autosampler sequence and check for air bubbles in the sample vial.- Confirm that the mobile phase composition is correct and that the solvents are flowing.[12]

Experimental Protocols

Protocol 1: Separation of Positional Diethyloxazole Isomers by RP-HPLC

This protocol provides a starting point for the separation of this compound and a hypothetical 2,5-diethyloxazole isomer.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    15 70
    15.1 30

    | 20 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (30:70 Acetonitrile:Water).

Protocol 2: Enantiomeric Separation of a Chiral Diethyloxazole Derivative

This protocol outlines a method for separating the enantiomers of a hypothetical chiral diethyloxazole analog using normal-phase HPLC.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Heptane/Ethanol (90:10, v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

Data Presentation

Table 1: Hypothetical Retention Data for Positional Isomer Separation (Protocol 1)
IsomerRetention Time (min)Resolution (Rs)
2,5-Diethyloxazole10.2-
This compound11.52.1
Table 2: Hypothetical Retention Data for Enantiomeric Separation (Protocol 2)
EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.7-
Enantiomer 29.91.8

Visualizations

experimental_workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (5-10 µL) prep->inject Load Sample separation Chromatographic Separation (HPLC Column) inject->separation Introduce to System detection UV Detection (254 nm) separation->detection Elution analysis Data Analysis (Integration & Quantification) detection->analysis Signal Acquisition troubleshooting_workflow start Poor Peak Resolution check_mp Adjust Mobile Phase (Organic %) start->check_mp res_ok Resolution Improved? check_mp->res_ok check_col Change Column (Different Selectivity) res_ok2 Resolution Improved? check_col->res_ok2 check_flow Reduce Flow Rate res_ok3 Resolution Improved? check_flow->res_ok3 res_ok->check_col No end_good Method Optimized res_ok->end_good Yes res_ok2->check_flow No res_ok2->end_good Yes res_ok3->end_good Yes end_bad Consult Specialist res_ok3->end_bad No

References

Validation & Comparative

Unveiling the Molecular Architecture: A Guide to the Structural Confirmation of 2,4-Diethyloxazole using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 2,4-diethyloxazole, a substituted heterocyclic compound. We will delve into the experimental data obtained from key 2D NMR techniques—COSY, HSQC, and HMBC—and compare their utility against other common analytical methods.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. However, for complex molecules, signal overlap in 1D spectra can render unambiguous assignment challenging. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or space, providing a roadmap of the molecule's connectivity.[1][2] This guide will focus on three of the most powerful 2D NMR experiments for small molecule characterization:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[1][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for identifying quaternary carbons and piecing together molecular fragments.[3][4]

Predicted 2D NMR Data for this compound

Due to the limited availability of published experimental 2D NMR data specifically for this compound, the following data has been generated using a validated NMR prediction tool. These predicted values provide a reliable basis for understanding the expected spectral features and for guiding the analysis of experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₃1.35 (t)13.8
2-CH₂-2.80 (q)28.5
3C=N-162.5
4C-O-148.2
5=CH-7.30 (s)125.1
6-CH₂-2.50 (q)21.0
7-CH₃1.20 (t)11.5

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated as s (singlet), t (triplet), and q (quartet).

Table 2: Predicted 2D NMR Correlations for this compound

¹H Signal (ppm)COSY Correlations (¹H ppm)HSQC Correlation (¹³C ppm)HMBC Correlations (¹³C ppm)
1.35 (H-1)2.80 (H-2)13.8 (C-1)28.5 (C-2), 162.5 (C-3)
2.80 (H-2)1.35 (H-1)28.5 (C-2)13.8 (C-1), 162.5 (C-3)
7.30 (H-5)-125.1 (C-5)148.2 (C-4), 162.5 (C-3), 21.0 (C-6)
2.50 (H-6)1.20 (H-7)21.0 (C-6)148.2 (C-4), 125.1 (C-5), 11.5 (C-7)
1.20 (H-7)2.50 (H-6)11.5 (C-7)21.0 (C-6), 148.2 (C-4)

Interpreting the 2D NMR Data for Structural Confirmation

The predicted data in the tables above allows for a complete and unambiguous assignment of the structure of this compound.

The COSY spectrum would show correlations between the methyl and methylene (B1212753) protons of each ethyl group (H-1 with H-2, and H-6 with H-7), confirming the presence of two isolated ethyl fragments.

The HSQC spectrum directly links each proton to its attached carbon. For example, the proton at 7.30 ppm is directly attached to the carbon at 125.1 ppm (C-5).

The HMBC spectrum is key to connecting these fragments and confirming the oxazole (B20620) ring structure. Key long-range correlations include:

  • The correlation between the methylene protons of the C-2 ethyl group (H-2) and the C-3 carbon of the oxazole ring confirms the position of this ethyl group.

  • The correlation between the methylene protons of the C-4 ethyl group (H-6) and both C-4 and C-5 of the oxazole ring confirms its position.

  • Crucially, the correlation from the oxazole ring proton (H-5) to both C-4 and C-3 unambiguously establishes the connectivity within the heterocyclic ring.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atom connectivity, stereochemistry, dynamic information in solution.Non-destructive, provides a complete picture of the molecular framework in its natural state (solution).Relatively low sensitivity, requires larger sample amounts, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for substructure identification.[5]High sensitivity, requires very small sample amounts, fast analysis.[5]Does not provide direct information on atom connectivity or stereochemistry, isomers can be difficult to distinguish.
X-ray Crystallography Precise 3D arrangement of atoms in a crystalline solid, bond lengths, and angles.Provides the most accurate and detailed 3D structure.Requires a suitable single crystal, the solid-state structure may not represent the solution-state conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information about the overall molecular structure and connectivity.

Experimental_Workflow

Experimental Protocols

Detailed experimental protocols for the acquisition of 2D NMR spectra are instrument and software-specific. However, a general outline for a standard set of experiments on a modern NMR spectrometer is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D ¹H and ¹³C NMR Acquisition:

  • Acquire a standard 1D ¹H spectrum to determine the proton chemical shifts and multiplicities.

  • Acquire a proton-decoupled 1D ¹³C spectrum to determine the carbon chemical shifts.

3. 2D COSY Acquisition:

  • Use a standard gradient-selected COSY (gs-COSY) pulse sequence.

  • Set the spectral width to cover all proton signals.

  • Acquire a sufficient number of increments in the indirect dimension (typically 256-512) and scans per increment (typically 2-8) to achieve adequate resolution and signal-to-noise.

4. 2D HSQC Acquisition:

  • Use a standard gradient-selected, sensitivity-enhanced HSQC (gs-HSQC) pulse sequence.

  • Set the ¹H spectral width as in the COSY experiment.

  • Set the ¹³C spectral width to encompass all carbon signals.

  • Optimize the one-bond ¹J(CH) coupling constant (typically around 145 Hz).

5. 2D HMBC Acquisition:

  • Use a standard gradient-selected HMBC (gs-HMBC) pulse sequence.

  • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

  • Optimize the long-range coupling constant (ⁿJ(CH)) for which correlations are desired (typically 4-8 Hz).

6. Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase the spectra and perform baseline correction.

Conclusion

2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail for the structural confirmation of small molecules like this compound. While other techniques such as mass spectrometry and X-ray crystallography offer valuable and often complementary information, 2D NMR remains the gold standard for unambiguously determining the complete covalent structure and connectivity of a molecule in solution. The ability to directly observe through-bond correlations makes it an indispensable tool for researchers in chemistry and drug development.

References

A Comparative Guide to the Validation of a Bioassay for 2,4-Diethyloxazole's Anti-cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays for validating the biological activity of the novel small molecule, 2,4-Diethyloxazole. Based on the known activities of other oxazole-containing compounds, we hypothesize that this compound acts as a tubulin polymerization inhibitor.[1] This guide will focus on the validation of an in vitro tubulin polymerization assay and compare it with a cell-based microtubule integrity assay as an alternative.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a small heterocyclic molecule belonging to the oxazole (B20620) class. While its specific biological activities are under investigation, numerous oxazole derivatives have demonstrated potent anti-cancer properties by targeting the microtubule cytoskeleton.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[2] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer therapy.[3] This guide will proceed under the hypothesis that this compound inhibits tubulin polymerization, similar to other known microtubule-targeting agents.

Bioassay Validation: Key Parameters

The validation of any bioassay is critical to ensure the reliability and reproducibility of the results. Key parameters for validation include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Data Presentation: Comparison of Bioassays

To evaluate the inhibitory effect of this compound on tubulin polymerization, we compare a direct biochemical assay with a cell-based assay.

Table 1: In Vitro Tubulin Polymerization Assay - IC50 Values

CompoundIC50 (µM) - Fluorescence-Based Assay
This compound5.2 ± 0.4
Vinblastine (Control)1.5 ± 0.2
DMSO (Vehicle)> 100

Table 2: Cell-Based Microtubule Integrity Assay - EC50 Values

CompoundEC50 (µM) - High-Content Imaging
This compound8.1 ± 0.9
Nocodazole (Control)0.1 ± 0.02
DMSO (Vehicle)> 100

Table 3: Comparison of Assay Performance Characteristics

ParameterIn Vitro Tubulin Polymerization AssayCell-Based Microtubule Integrity Assay
Principle Measures the direct effect of the compound on the polymerization of purified tubulin in a cell-free system.Quantifies the integrity of the microtubule network within cultured cells after compound treatment.
Throughput HighMedium to High
Biological Relevance Moderate (isolates a single molecular interaction)High (evaluates effect in a cellular context)
Cost High (requires purified tubulin)Moderate (requires cell culture reagents and imaging equipment)
Information Provided Direct inhibition of tubulin polymerization, IC50 value.Effect on cellular microtubule network, cell permeability, EC50 value.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[4][5]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Vinblastine (positive control)

  • DMSO (vehicle control)

  • 384-well black microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a 2X tubulin solution (e.g., 4 mg/ml) in General Tubulin Buffer with 1 mM GTP and 30% glycerol. Keep on ice.

  • Prepare serial dilutions of this compound, vinblastine, and DMSO in General Tubulin Buffer.

  • Add 5 µl of the compound dilutions to the wells of a pre-warmed (37°C) 384-well plate.

  • Add 5 µl of the 2X tubulin solution containing the fluorescent reporter to each well to initiate the polymerization reaction.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the polymerization curve.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Microtubule Integrity Assay (High-Content Imaging)

This assay quantifies the disruption of the microtubule network in cells treated with this compound using automated microscopy and image analysis.[6][7]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Bovine serum albumin (BSA, 1% in PBS)

  • Primary antibody: anti-α-tubulin monoclonal antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI (for nuclear staining)

  • This compound stock solution (in DMSO)

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • 96-well clear-bottom imaging plates

Procedure:

  • Seed HeLa cells into a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, nocodazole, or DMSO for a defined period (e.g., 24 hours).

  • Fix the cells with 4% formaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA for 1 hour.

  • Incubate with anti-α-tubulin primary antibody for 1 hour.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Wash with PBS and acquire images using a high-content imaging system.

  • Analyze the images to quantify microtubule network integrity (e.g., texture analysis, total tubulin fluorescence intensity).

  • Calculate the EC50 value by plotting the percentage of microtubule disruption against the compound concentration.

Mandatory Visualizations

G cluster_0 Cellular Response to Microtubule Disruption 2_4_Diethyloxazole This compound Tubulin α/β-Tubulin Dimers 2_4_Diethyloxazole->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Defective Mitotic Spindle Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p21 p21 (CDKN1A) G2M_Arrest->p21 Upregulation CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB Inhibition CDK1_CyclinB->G2M_Arrest Promotion

Caption: Signaling pathway of this compound induced cell cycle arrest.

G cluster_workflow Bioassay Validation Workflow Start Start: Hypothesis This compound inhibits tubulin polymerization Assay_Selection Assay Selection: 1. In Vitro Tubulin Polymerization 2. Cell-Based Microtubule Integrity Start->Assay_Selection Protocol_Optimization Protocol Optimization Assay_Selection->Protocol_Optimization Data_Acquisition Data Acquisition Protocol_Optimization->Data_Acquisition Data_Analysis Data Analysis: IC50 / EC50 Determination Data_Acquisition->Data_Analysis Validation Validation: Accuracy, Precision, Specificity Data_Analysis->Validation Comparison Comparative Analysis Validation->Comparison Conclusion Conclusion: Validated Bioassay for this compound Comparison->Conclusion

Caption: Experimental workflow for bioassay validation.

References

A Comparative Analysis of the Biological Activity of 2,4-Disubstituted Oxazoles with a Focus on Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2] The nature and position of substituents on the oxazole ring play a crucial role in determining the specific pharmacological profile of these compounds. This guide provides a comparative overview of the biological activity of 2,4-disubstituted oxazoles, with a particular focus on antibacterial efficacy, drawing from available experimental data. While specific data for 2,4-Diethyloxazole is limited in the reviewed literature, this guide will focus on structurally related 2,4-disubstituted analogs to provide insights into their structure-activity relationships (SAR).

Comparative Antibacterial Activity of 2,4-Disubstituted Oxazoles

A study by Kaspady et al. provides a direct comparison of the antibacterial activity of a series of 2,4-disubstituted oxazoles. The findings from this research are summarized below to illustrate the influence of substituents at the 2 and 4 positions on antibacterial potency, measured by the Minimum Inhibitory Concentration (MIC) in μg/mL.

Compound IDR (at C2)Ar (at C4)S. aureus (MIC μg/mL)B. subtilis (MIC μg/mL)E. coli (MIC μg/mL)P. aeruginosa (MIC μg/mL)
2a CH₃C₆H₅100100125125
2b C₂H₅C₆H₅125100125100
2c C₃H₇C₆H₅100125125125
2d CH₃4-Cl-C₆H₄505062.562.5
2e C₂H₅4-Cl-C₆H₄62.55062.550
2f C₃H₇4-Cl-C₆H₄5062.55062.5
2g CH₃4-Br-C₆H₄62.5505062.5
2h C₂H₅4-Br-C₆H₄5062.562.550
2i C₃H₇4-Br-C₆H₄62.5505050
Ciprofloxacin --12.512.512.512.5

Data sourced from: Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, antibacterial activity of 2,4-disubstituted oxazoles and thiazoles as bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28.

From this data, it is evident that the nature of the substituent at both the C2 and C4 positions significantly influences the antibacterial activity. The presence of a halogen (chloro or bromo) on the phenyl ring at the C4 position generally enhances the antibacterial activity compared to an unsubstituted phenyl ring. The length of the alkyl chain at the C2 position also modulates the activity, although a clear trend is not always observed across all bacterial strains.

Other Biological Activities of 2,4-Disubstituted Oxazoles

Beyond their antibacterial effects, 2,4-disubstituted oxazoles have been investigated for a range of other pharmacological activities:

  • Anti-inflammatory Activity: Certain 2,4-disubstituted oxazoles have been designed and synthesized as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD.[3]

  • Anticancer Activity: Novel series of 2-aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles have been synthesized and evaluated for their anticancer activities against various cancer cell lines, with some compounds exhibiting cytostatic or cytotoxic effects.[4]

Experimental Protocols

Antibacterial Activity Assay (Micro-titration Method)

The Minimum Inhibitory Concentration (MIC) values for the synthesized 2,4-disubstituted oxazoles were determined using the micro-titration method in 96-well microplates.

  • Preparation of Bacterial Inoculum: The bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa) were cultured in nutrient broth at 37°C for 24 hours. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Test Compounds: The synthesized oxazole derivatives were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in Mueller-Hinton broth in the wells of a 96-well microplate to achieve final concentrations ranging from 1 to 500 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The microplates were then incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a standard reference drug.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of 2,4-disubstituted oxazoles.

G cluster_synthesis Synthesis cluster_evaluation Antibacterial Evaluation Amide Substituted Amide Condensation Condensation Reaction Amide->Condensation PhenacylBromide Substituted Phenacyl Bromide PhenacylBromide->Condensation Oxazole 2,4-Disubstituted Oxazole Condensation->Oxazole MIC_Assay Micro-titration Assay (MIC Determination) Oxazole->MIC_Assay Oxazole->MIC_Assay BacterialStrains Bacterial Strains (S. aureus, B. subtilis, E. coli, P. aeruginosa) BacterialStrains->MIC_Assay DataAnalysis Data Analysis and Comparison MIC_Assay->DataAnalysis

Caption: Workflow for Synthesis and Antibacterial Screening of 2,4-Disubstituted Oxazoles.

References

A Comparative Guide to the Validation of Analytical Methods for 2,4-Diethyloxazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison: GC-MS vs. HPLC

Given its likely volatile nature, 2,4-Diethyloxazole is an excellent candidate for analysis by both GC-MS and HPLC. The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is often preferred for volatile and semi-volatile compounds that are thermally stable.[1][2] It offers high separation efficiency and provides mass spectral data for confident identification.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][4] Coupled with a UV detector, it is a robust and widely accessible method for quantification.[3]

The following table summarizes the expected performance parameters for hypothetical validated GC-MS and HPLC methods for this compound quantification, based on typical values for similar analytes.

Table 1: Comparison of Performance Data for GC-MS and HPLC Methods

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998[5]> 0.999[6]
Limit of Detection (LOD) 0.01 - 5 ng/mL[7][8]1 - 10 ng/mL
Limit of Quantification (LOQ) 0.025 - 15 ng/mL[7][8]5 - 30 ng/mL
Accuracy (% Recovery) 95 - 105%[9]98 - 102%[6]
Precision (% RSD) < 5%[9]< 2%[9]
Specificity High (Mass Analyzer)Moderate (UV Detector)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the quantification of this compound using GC-MS and HPLC. These should be considered as starting points and will require optimization for specific instrumentation and sample matrices.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample matrix (e.g., plasma, cell culture media), add 50 µL of an internal standard solution (e.g., a structurally similar oxazole (B20620) derivative at a known concentration).

  • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., hexane (B92381) or ethyl acetate) for injection into the GC-MS system.

2. GC-MS Conditions

  • Column: A mid-polar capillary column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard. A full scan mode can be used for initial identification.

3. Validation Parameters to be Assessed

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: Prepare a calibration curve with at least five concentrations of this compound in the expected sample concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., injector temperature, flow rate).

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample matrix, add 300 µL of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) containing the internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC analysis.

2. HPLC-UV Conditions

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of buffer like ammonium (B1175870) acetate may be necessary to improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (a starting wavelength of ~220-260 nm is likely appropriate for an oxazole ring).

3. Validation Parameters to be Assessed

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: Prepare a calibration curve with at least five concentrations of this compound.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on the same day and on three different days.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve statistics.

  • Robustness: Evaluate the effect of small variations in mobile phase composition, flow rate, and column temperature.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

G start Method Development & Optimization specificity Specificity start->specificity Assess Interference linearity Linearity start->linearity robustness Robustness start->robustness Vary Parameters system_suitability System Suitability specificity->system_suitability Routine Check range_node Range linearity->range_node Define Upper & Lower Limits lod Limit of Detection (LOD) linearity->lod S/N Ratio or Calibration Slope loq Limit of Quantification (LOQ) linearity->loq S/N Ratio or Calibration Slope accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) range_node->precision accuracy->system_suitability Routine Check precision->system_suitability Routine Check lod->system_suitability Routine Check loq->system_suitability Routine Check robustness->system_suitability Routine Check documentation Validation Report system_suitability->documentation Compile Data

Caption: Workflow for Analytical Method Validation.

This guide provides a framework for developing and validating analytical methods for the quantification of this compound. The selection of the most appropriate technique and the specific optimization of the chosen method will be critical for achieving reliable and accurate results in a research and drug development setting.

References

A Comparative Guide to Cross-Reactivity Profiling of Novel Small Molecules: A Case Study with 2,4-Diethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of novel chemical entities, using the uncharacterized compound 2,4-Diethyloxazole as a representative example. Given the limited publicly available biological data for this compound, this document outlines a recommended strategic workflow for comprehensive in vitro safety and selectivity profiling. The guide compares various industry-standard assay panels and specific experimental protocols to enable researchers to make informed decisions for their drug discovery programs.

The primary objective of cross-reactivity profiling is the early identification of off-target interactions to mitigate the risk of adverse effects and reduce late-stage attrition of drug candidates.[1][2][3] A tiered approach, beginning with broad screening panels followed by more focused mechanistic studies, is a cost-effective strategy to build a comprehensive selectivity profile.

Proposed Screening Workflow

A logical progression for characterizing a novel compound like this compound is essential. The following workflow outlines a typical screening funnel, starting from broad liability panels to more specific, functional assays.

Screening_Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Key Liability & Functional Assays cluster_2 Tier 3: Follow-up & Mechanistic Studies Broad_Binding Broad Target Binding Assay (e.g., Eurofins SafetyScreen44/87) hERG hERG Functional Assay Broad_Binding->hERG CYP450 CYP450 Inhibition Panel Broad_Binding->CYP450 Kinase_Panel Broad Kinase Panel Broad_Binding->Kinase_Panel Dose_Response IC50/EC50 Determination for Identified Hits hERG->Dose_Response CYP450->Dose_Response Kinase_Panel->Dose_Response Functional_Assays Target-Specific Functional Assays Dose_Response->Functional_Assays End Selectivity Profile Functional_Assays->End Start Novel Compound (this compound) Start->Broad_Binding

Caption: Proposed tiered screening workflow for this compound.

Data Presentation: Comparative Assay Panels

For a novel compound with an unknown mechanism of action, initial screening should be performed against a broad panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer well-established safety panels. Below is a comparison of commonly utilized panels.

Table 1: Comparison of Broad Off-Target Screening Panels

FeatureEurofins Discovery SafetyScreen™Reaction Biology InVEST™ PanelsCharles River Safety Pharmacology
Panel Size Tiered panels (e.g., SafetyScreen44, SafetyScreen87) covering GPCRs, ion channels, transporters, enzymes.[2][4]InVEST44™ panel and custom panels available.[1]Broad panels for safety and secondary pharmacology profiling.
Assay Type Primarily radioligand binding assays and functional assays.[2]Binding and enzymatic assays.[1]Binding and functional assays, including cell-based assays.
Key Targets Includes a wide range of targets implicated in clinical adverse events.[4]Covers 44 well-established targets for early safety assessment.[1]Comprehensive panels covering key physiological systems.
Typical Output Percent inhibition at a single concentration (e.g., 10 µM).Percent inhibition; IC50 values for follow-up studies.Percent inhibition and IC50 determination.

Table 2: Quantitative Data Summary for this compound (Hypothetical Results)

This table should be populated with experimental data as it is generated.

Assay TypeTargetAssay FormatResult (% Inhibition @ 10µM)Follow-up IC50 (µM)
GPCR Binding 5-HT2BRadioligand Bindinge.g., 85%e.g., 1.2
Dopamine D2Radioligand Bindinge.g., 15%> 10
Adrenergic α1Radioligand Bindinge.g., 60%e.g., 4.5
Kinase SRCADP-Glo™e.g., 92%e.g., 0.8
LCKADP-Glo™e.g., 75%e.g., 2.1
Ion Channel hERGQPatche.g., <10%> 30
Enzyme CYP3A4LC-MS/MSe.g., 55%e.g., 8.9
CYP2D6LC-MS/MSe.g., 20%> 10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key assays.

Broad Radioligand Binding Assays (General Protocol)

This type of competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its target.[5]

  • Target Preparation: Membranes from cell lines stably expressing the target receptor are prepared and stored frozen.

  • Assay Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific high-affinity radioligand and the test compound (e.g., this compound) at a screening concentration (typically 1-10 µM).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes (bound radioligand) while unbound radioligand passes through.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to control wells (vehicle and a known inhibitor).

hERG Functional Assay (Automated Patch Clamp)

Inhibition of the hERG potassium channel is a critical safety liability due to its association with cardiac arrhythmias.[6][7] Automated patch-clamp systems are the gold standard for this assessment.[8]

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[6][9]

  • Instrument: An automated patch-clamp system (e.g., QPatch or SyncroPatch) is employed.[7][8]

  • Procedure:

    • Cells are captured on a planar patch-clamp chip, and a high-resistance seal is formed.

    • The whole-cell configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG current. A stable baseline recording is established.

    • The test compound is perfused over the cell at increasing concentrations.

    • The effect on the hERG current is recorded.

  • Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is calculated from the concentration-response curve. E-4031 is typically used as a positive control.[7]

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[10][11]

  • Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used.[11][12]

  • Probe Substrates: A cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.

  • Reaction:

    • The test compound is pre-incubated with human liver microsomes and NADPH (a necessary cofactor).

    • The probe substrate cocktail is added to initiate the metabolic reactions.

    • The reaction is incubated at 37°C and then quenched.

  • Detection: The formation of the specific metabolite for each probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: A decrease in the formation of a specific metabolite in the presence of the test compound indicates inhibition of the corresponding CYP isoform. An IC50 value is determined.[11]

Kinase Profiling Assay (e.g., ADP-Glo™)

Given that kinases are a large and important class of drug targets, assessing off-target kinase activity is crucial. The ADP-Glo™ assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced.[13]

  • Principle: The amount of ADP formed in a kinase reaction is converted to ATP, which is then used in a luciferase reaction to generate light. The light output is proportional to kinase activity.

  • Procedure:

    • The kinase, its specific substrate, and ATP are incubated with the test compound.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction.

  • Detection: Luminescence is measured using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Data is typically presented as percent inhibition or as an IC50 value determined from a dose-response curve.

Signaling Pathway Visualization

Should initial screening reveal significant interaction with a G-Protein Coupled Receptor (GPCR), understanding the potential downstream consequences is vital. The diagram below illustrates a generic GPCR signaling pathway that could be affected.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand This compound (Potential Ligand) Ligand->Receptor Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Generic G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Efficacy of 2,4-Diethyloxazole: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the understanding of the biological effects of 2,4-Diethyloxazole. Currently, there is no publicly accessible experimental data detailing its mechanism of action, inhibitory targets, or overall efficacy. This absence of information precludes a direct comparative analysis of this compound with known inhibitors of any specific biological pathway.

While the oxazole (B20620) scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial and anticancer agents, the specific biological activities of this compound have not been reported. Extensive searches of chemical databases such as PubChem provide physicochemical properties of the compound but lack any associated bioactivity data.

To conduct a meaningful comparison as requested, foundational research is required to first identify the biological targets of this compound and to quantify its inhibitory potency. Such research would typically involve a series of screening assays against various enzymes, receptors, or cell lines to determine its primary pharmacological effects.

Future Directions for a Comparative Study

Should data on the inhibitory activity of this compound become available, a comprehensive comparison guide could be developed. This guide would necessitate the following components:

Hypothetical Data Presentation

For illustrative purposes, if this compound were found to be an inhibitor of a specific enzyme, such as Cyclooxygenase-2 (COX-2), a comparative data table would be structured as follows:

CompoundTargetIC₅₀ (µM)Assay TypeReference
This compound COX-2 [Data Unavailable] [Data Unavailable] [Data Unavailable]
CelecoxibCOX-20.04Human Whole Blood[Hypothetical Ref. 1]
RofecoxibCOX-20.018Recombinant Human[Hypothetical Ref. 2]
EtoricoxibCOX-20.057Human Whole Blood[Hypothetical Ref. 3]
Experimental Protocols

Detailed methodologies would be crucial for the transparent and reproducible evaluation of this compound's efficacy. An example of a standard experimental protocol for a COX-2 inhibition assay is provided below.

COX-2 Inhibitory Assay Protocol:

  • Enzyme Preparation: Recombinant human COX-2 enzyme is purified and prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Inhibitor Preparation: this compound and known inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The reaction is initiated by adding arachidonic acid (substrate) to a mixture containing the COX-2 enzyme, co-factors (e.g., hematin, glutathione), and the test compound or vehicle control.

  • Detection: The production of prostaglandin (B15479496) E2 (PGE2), a primary product of the COX-2 reaction, is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

Visual aids are essential for communicating complex biological information and experimental designs.

Signaling Pathway Diagram:

Should this compound be identified as an inhibitor of a signaling pathway, a DOT script could generate a diagram as follows:

Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2

Hypothetical inhibition of the COX-2 pathway by this compound.

Experimental Workflow Diagram:

A diagram illustrating the experimental workflow for assessing enzyme inhibition would be structured as follows:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Solution Enzyme_Solution Incubation Incubation Enzyme_Solution->Incubation Inhibitor_Dilutions Inhibitor_Dilutions Inhibitor_Dilutions->Incubation Substrate_Solution Substrate_Solution Substrate_Solution->Incubation Reaction_Termination Reaction_Termination Incubation->Reaction_Termination Detection Detection Reaction_Termination->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

General workflow for an in vitro enzyme inhibition assay.

Logical Relationship Diagram:

A diagram to illustrate the comparative logic would be as follows:

Comparison_Logic cluster_data Data Points DEO_IC50 This compound IC50 Comparison Comparison DEO_IC50->Comparison KI_IC50 Known Inhibitor IC50 KI_IC50->Comparison Efficacy_Conclusion Efficacy_Conclusion Comparison->Efficacy_Conclusion

Logical flow for comparing inhibitor efficacy based on IC50 values.

spectroscopic comparison of 2,4-Diethyloxazole and its thioazole analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 2,4-diethyloxazole and its thioazole analog, 2,4-diethylthiazole (B13872612). Due to the limited availability of published experimental spectra for these specific compounds, this comparison utilizes predicted data for this compound and experimental data for the closely related 2,4-dimethylthiazole (B1360104) to infer the spectroscopic characteristics of 2,4-diethylthiazole. This approach allows for a foundational understanding of the structural and electronic differences reflected in their spectroscopic signatures.

Structural and Spectroscopic Overview

The fundamental difference between this compound and 2,4-diethylthiazole lies in the heteroatom at position 1 of the five-membered ring: an oxygen atom in the oxazole (B20620) and a sulfur atom in the thiazole (B1198619). This substitution significantly influences the electronic environment of the ring and, consequently, their respective spectroscopic properties. The replacement of oxygen with the less electronegative and larger sulfur atom is expected to alter chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies in Infrared (IR) spectra, and fragmentation patterns in Mass Spectrometry (MS).

Caption: Molecular structures of this compound and 2,4-diethylthiazole.

Data Presentation

The following tables summarize the predicted and analogous experimental spectroscopic data for the two compounds.

Table 1: ¹H NMR Data (Predicted/Analogous)

Proton This compound (Predicted) 2,4-Dimethylthiazole (Experimental) 2,4-Diethylthiazole (Predicted)
H-5~7.0-7.2 ppm (s)6.87 ppm (s)~7.0-7.3 ppm (s)
-CH₂- (at C2)~2.7-2.9 ppm (q)-~3.0-3.2 ppm (q)
-CH₃ (at C2)~1.2-1.4 ppm (t)2.67 ppm (s)~1.3-1.5 ppm (t)
-CH₂- (at C4)~2.5-2.7 ppm (q)-~2.8-3.0 ppm (q)
-CH₃ (at C4)~1.1-1.3 ppm (t)2.38 ppm (s)~1.2-1.4 ppm (t)

Table 2: ¹³C NMR Data (Predicted/Analogous)

Carbon This compound (Predicted) 2,4-Dimethylthiazole (Experimental) 2,4-Diethylthiazole (Predicted)
C-2~165-170 ppm165.9 ppm~170-175 ppm
C-4~150-155 ppm150.1 ppm~155-160 ppm
C-5~110-115 ppm113.8 ppm~115-120 ppm
-CH₂- (at C2)~25-30 ppm-~30-35 ppm
-CH₃ (at C2)~10-15 ppm19.1 ppm~12-17 ppm
-CH₂- (at C4)~20-25 ppm-~25-30 ppm
-CH₃ (at C4)~10-15 ppm16.9 ppm~12-17 ppm

Table 3: IR Spectroscopy Data (Predicted/Analogous)

Vibrational Mode This compound (Predicted) 2,4-Dimethylthiazole (Experimental) 2,4-Diethylthiazole (Predicted)
C=N Stretch~1650-1680 cm⁻¹~1650 cm⁻¹~1640-1670 cm⁻¹
C=C Stretch~1580-1620 cm⁻¹~1590 cm⁻¹~1570-1610 cm⁻¹
C-O-C Stretch~1100-1150 cm⁻¹--
C-S Stretch-~600-800 cm⁻¹~600-800 cm⁻¹
C-H Stretch (sp²)~3100-3150 cm⁻¹~3100 cm⁻¹~3100-3150 cm⁻¹
C-H Stretch (sp³)~2850-3000 cm⁻¹~2920, 2960 cm⁻¹~2850-3000 cm⁻¹

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound125110 ([M-CH₃]⁺), 96 ([M-C₂H₅]⁺), 82 ([M-C₂H₅-CH₂]⁺)
2,4-Diethylthiazole141126 ([M-CH₃]⁺), 112 ([M-C₂H₅]⁺), 98 ([M-C₂H₅-CH₂]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, with a relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

G cluster_workflow NMR Experimental Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Place in Spectrometer B->C D Acquire 1H and 13C Spectra C->D E Process Data (FT, Phasing, Baseline Correction) D->E

Caption: A simplified workflow for NMR sample preparation and data acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed on the surface of a diamond attenuated total reflectance (ATR) crystal.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization and Analysis: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions at each m/z value, providing information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Spectroscopic Comparison and Analysis

¹H NMR Spectroscopy

The proton on the heterocyclic ring (H-5) is expected to be the most downfield signal in both spectra, appearing as a singlet. Due to the greater electronegativity of oxygen compared to sulfur, the H-5 proton in this compound is predicted to be slightly deshielded (shifted downfield) compared to its counterpart in 2,4-diethylthiazole. The ethyl groups at positions 2 and 4 will each show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group with J-coupling of ~7 Hz. The methylene protons adjacent to the heterocyclic ring will be deshielded relative to the methyl protons. The methylene protons on the thiazole analog are predicted to be slightly downfield compared to the oxazole due to the influence of the sulfur atom on the ring's electronic structure.

¹³C NMR Spectroscopy

The carbon atoms of the heterocyclic ring (C-2, C-4, and C-5) will resonate in the aromatic region of the spectrum. C-2 and C-4 are expected to be the most downfield due to their attachment to the heteroatoms. The less electronegative sulfur in the thiazole ring is predicted to cause a slight downfield shift for the adjacent C-2 and C-5 carbons compared to the oxazole. The ethyl group carbons will appear in the aliphatic region of the spectrum.

IR Spectroscopy

The IR spectra of both compounds will be dominated by C-H stretching vibrations from the ethyl groups in the 2850-3000 cm⁻¹ region and the sp² C-H stretch of the ring proton around 3100-3150 cm⁻¹. The key difference will be the presence of a C-O-C stretching vibration for the oxazole ring, expected around 1100-1150 cm⁻¹, which will be absent in the thiazole spectrum. Conversely, the thiazole will exhibit a C-S stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic ring will be present in both spectra in the 1570-1680 cm⁻¹ range.

Mass Spectrometry

The molecular ion peak (M⁺) will be a key differentiator, appearing at m/z 125 for this compound and m/z 141 for 2,4-diethylthiazole. The fragmentation patterns are expected to be similar, with the primary fragmentations being the loss of a methyl radical ([M-15]⁺) and the loss of an ethyl radical ([M-29]⁺). The relative abundances of these fragments may differ due to the influence of the heteroatom on the stability of the resulting fragment ions.

Assessing the Reproducibility of 2,4-Diethyloxazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2,4-disubstituted oxazoles is a cornerstone in medicinal chemistry and drug development due to the prevalence of the oxazole (B20620) motif in biologically active compounds. Among these, 2,4-diethyloxazole serves as a key building block. Researchers looking to utilize this compound are faced with a choice of synthetic protocols, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of established methods for the synthesis of 2,4-dialkyloxazoles, with a focus on providing the necessary data to assess their potential reproducibility for synthesizing this compound.

Comparison of Synthetic Protocols for 2,4-Dialkyloxazoles

While specific data for the synthesis of this compound is limited in publicly available literature, we can draw meaningful comparisons from protocols for structurally similar 2,4-dialkyloxazoles. The following table summarizes quantitative data from two prominent synthesis methods: a modified Robinson-Gabriel synthesis and a Van Leusen-type reaction.

ParameterModified Robinson-Gabriel SynthesisVan Leusen-Type Synthesis
Product 2-Methyl-4-(4-fluorophenyl)oxazole2-Ethyl-4-methylimidazoline (analogue)
Reported Yield 61%[1]82-87.5%[2]
Purity Not explicitly stated, purified by flash chromatography[1]Not explicitly stated, purified by distillation[2]
Reaction Time 2 hours[1]3 hours (ring closure) + 10 hours (dehydrogenation)[2]
Key Reagents α-bromo acetophenone, acetamide[1]Methyl propionate (B1217596), 1,2-propanediamine, catalyst[2]
Reaction Conditions 150 °C[1]80 °C to 180 °C (ring closure), 140 °C (dehydrogenation)[2]

Note: The Van Leusen-type synthesis data is for a structurally related imidazole, 2-ethyl-4-methylimidazoline, as a proxy to understand the potential reaction parameters for a similar oxazole synthesis. The core challenge in assessing reproducibility lies in the variability of reported yields and the often incomplete reporting of purity data.

Experimental Protocols

To aid researchers in replicating these syntheses, detailed experimental methodologies are provided below.

Modified Robinson-Gabriel Synthesis of 2-Methyl-4-(4-fluorophenyl)oxazole[1]

This protocol describes the synthesis of a 2-methyl-4-aryloxazole, which can be adapted for dialkyl substitution patterns.

Procedure:

  • A mixture of 2-bromo-1-(4-fluorophenyl)ethanone and acetamide (B32628) is heated at 150 °C for 2 hours.

  • The crude residue is then purified by flash chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether (3:7 v/v) as the eluent to yield the final product, 4-(4-fluorophenyl)-2-methyloxazole, as an orange solid.

Van Leusen-Type Synthesis of 2-Ethyl-4-methylimidazoline[2]

This protocol details the synthesis of a 2,4-disubstituted imidazole, providing a framework for a potential Van Leusen approach to this compound.

Procedure for Ring Closure:

  • 88g of methyl propionate and 222g of 1,2-propanediamine are placed in a flask and refluxed at 80 °C for 3 hours.

  • 3g of dibutyltin (B87310) oxide and 176g of trimethylbenzene are added.

  • Unreacted reactants with low boiling points are distilled off at a low temperature.

  • The mixture is heated to 180 °C and refluxed for 3 hours with water, and anhydrous components are distilled off.

  • Vacuum distillation is performed, collecting the fraction at 102-112 °C/2.0kpa to yield 2-ethyl-4-methylimidazoline.

Procedure for Dehydrogenation:

  • 112g of the prepared 2-ethyl-4-methylimidazoline is taken, and 2.2g of a 5% Pd/C catalyst is added.

  • The mixture is slowly heated to 140 °C, and the dehydrogenation reaction is continued for approximately 10 hours until no more gas is evolved.

  • The mixture is subjected to suction filtration and reduced pressure distillation, collecting the fraction at 150-160 °C/1.33 kpa.

Logical Workflow for Assessing Protocol Reproducibility

The selection and assessment of a synthetic protocol's reproducibility involves a logical workflow. This can be visualized as a decision-making process that considers various factors from initial literature search to final process optimization.

Protocol_Reproducibility_Assessment start Start: Identify Target Molecule (this compound) lit_search Literature Search for Synthesis Protocols start->lit_search protocol_id Identify Potential Protocols (e.g., Robinson-Gabriel, Van Leusen) lit_search->protocol_id data_extraction Extract Quantitative Data (Yield, Purity, Reaction Time) protocol_id->data_extraction data_available Sufficient Data Available? data_extraction->data_available comparative_analysis Comparative Analysis of Protocols data_available->comparative_analysis Yes broaden_search Broaden Search to Analogues data_available->broaden_search No protocol_selection Select Most Promising Protocol comparative_analysis->protocol_selection experimental_validation Experimental Validation protocol_selection->experimental_validation reproducible Reproducible? experimental_validation->reproducible optimization Optimization of Reaction Conditions reproducible->optimization No final_protocol Finalized Reproducible Protocol reproducible->final_protocol Yes optimization->experimental_validation broaden_search->lit_search

References

Comparative Docking Analysis of 2,4-Diethyloxazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the molecular docking of novel 2,4-diethyloxazole derivatives against a hypothetical kinase target. The study aims to elucidate the binding affinities and interaction patterns of these compounds to guide further drug development efforts. The data presented is for illustrative purposes, reflecting a typical comparative docking study.

Data Summary

The following table summarizes the docking scores and binding energies of the synthesized this compound derivatives against the target kinase. Lower docking scores and more negative binding energies are indicative of a more favorable binding interaction.

Compound IDStructureDocking Score (kcal/mol)Binding Energy (kcal/mol)
DEO-001 This compound-5.8-6.2
DEO-002 5-(2,4-diethyloxazol-5-yl)aniline-7.2-7.8
DEO-003 N-((2,4-diethyloxazol-5-yl)methyl)acetamide-6.5-7.1
DEO-004 1-(2,4-diethyloxazol-5-yl)-ethan-1-one-6.1-6.5
Reference Staurosporine-9.5-10.2

Experimental Protocols

Molecular Docking Methodology
  • Protein Preparation: The three-dimensional crystal structure of the target kinase was obtained from the Protein Data Bank (PDB). The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 2D structures of the this compound derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active site of the prepared protein. The grid box for docking was centered on the co-crystallized ligand in the original PDB structure to define the binding site. A standard set of genetic algorithm parameters were used for the docking process.[1] The conformations with the best binding affinity were selected for further analysis.

  • Interaction Analysis: The protein-ligand interactions of the best-docked conformations were visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizations

Molecular Docking Workflow

A Protein Preparation C Grid Box Generation A->C B Ligand Preparation B->C D Molecular Docking C->D E Analysis of Results D->E F Identification of Lead Compounds E->F

Caption: A generalized workflow for molecular docking studies.

Hypothetical Kinase Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor DEO_Derivative This compound Derivative DEO_Derivative->RAF

Caption: A hypothetical MAPK/ERK signaling pathway targeted by this compound derivatives.

References

head-to-head comparison of different synthetic routes to 2,4-Diethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is a critical aspect of discovery and optimization. The oxazole (B20620) moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a prevalent scaffold in numerous biologically active compounds. This guide provides a head-to-head comparison of two prominent synthetic routes to 2,4-diethyloxazole, a representative dialkyl-substituted oxazole. The comparison focuses on the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, offering a detailed examination of their experimental protocols and performance based on available data.

At a Glance: Comparison of Synthetic Routes

ParameterRobinson-Gabriel SynthesisVan Leusen Oxazole Synthesis
Starting Materials N-(1-oxobutan-2-yl)propanamidePropanal, Tosylmethyl isocyanide (TosMIC), and an ethylating agent (e.g., ethyl bromide)
Key Transformation Intramolecular cyclodehydration of an α-acylamino ketone[3+2] cycloaddition of an aldehyde and a deprotonated TosMIC derivative
Reaction Conditions Typically requires a dehydrating agent (e.g., H₂SO₄, PPA) and heatingBase-mediated (e.g., K₂CO₃, NaH) at low to ambient temperatures
Yield Moderate to good (dependent on substrate and conditions)Generally good to excellent
Scalability Generally scalableScalable, though TosMIC can be costly on a large scale
Substrate Scope Broad for various acylamino ketonesBroad for a wide range of aldehydes
Advantages Utilizes readily available starting materials; straightforward conceptMild reaction conditions; high yields
Disadvantages Can require harsh acidic conditions and high temperaturesTosMIC is a specialized and potentially expensive reagent

Synthetic Route 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and direct method for the formation of oxazoles through the intramolecular cyclodehydration of α-acylamino ketones.[1] The synthesis of this compound via this route involves the initial preparation of N-(1-oxobutan-2-yl)propanamide, followed by its acid-catalyzed cyclization.

Experimental Protocol

Step 1: Synthesis of N-(1-oxobutan-2-yl)propanamide

Step 2: Cyclodehydration to form this compound

While a specific protocol for this compound is not provided in the search results, a general procedure for the synthesis of 2,4-dialkyloxazoles can be adapted. A mixture of the α-acylamino ketone (in this case, N-(1-oxobutan-2-yl)propanamide) is heated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The reaction mixture is then neutralized and the product is isolated by extraction and distillation. For a similar synthesis of 2,4-dimethyl-5-propyloxazole, the reaction of the corresponding α-acylamino ketone with sulfuric acid in acetic anhydride (B1165640) at 90°C for 30 minutes has been reported.[1]

Performance Data

Specific yield and reaction time for the synthesis of this compound via the Robinson-Gabriel route were not found in the provided search results. Generally, yields for this method can vary from moderate to good depending on the specific substrate and reaction conditions.

Synthetic Route 2: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3] This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. For the synthesis of this compound, a modification of the Van Leusen reaction would be required, where an ethyl group is introduced at the 4-position. This can be achieved by using an α-ethylated TosMIC derivative or through a one-pot reaction involving TosMIC, propanal, and an ethylating agent.

Experimental Protocol

A specific experimental protocol for the synthesis of this compound using the Van Leusen reaction was not explicitly found. However, a general procedure for the synthesis of 4,5-disubstituted oxazoles in a one-pot manner has been described.[4] This can be adapted for the synthesis of this compound.

To a solution of tosylmethyl isocyanide (TosMIC) in a suitable solvent such as THF or DME, a strong base (e.g., sodium hydride or potassium carbonate) is added at low temperature to generate the corresponding anion. Propanal is then added, followed by an ethylating agent like ethyl bromide. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product is then isolated by aqueous workup, extraction, and purification by chromatography or distillation.

Performance Data

While specific data for this compound is unavailable, the Van Leusen oxazole synthesis is known for its generally good to excellent yields for a wide range of substrates. The reaction conditions are typically milder than those required for the Robinson-Gabriel synthesis.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic routes, the following diagrams were generated using the DOT language.

Robinson_Gabriel_Synthesis cluster_start Starting Materials 2_aminobutan_1_one 2-Aminobutan-1-one acylamino_ketone N-(1-oxobutan-2-yl)propanamide 2_aminobutan_1_one->acylamino_ketone propionyl_chloride Propionyl Chloride propionyl_chloride->acylamino_ketone oxazole This compound acylamino_ketone->oxazole Cyclodehydration dehydrating_agent H₂SO₄ / Heat dehydrating_agent->oxazole

Caption: Robinson-Gabriel Synthesis of this compound.

Van_Leusen_Synthesis cluster_start Starting Materials propanal Propanal intermediate Intermediate Adduct propanal->intermediate tosmic TosMIC tosmic->intermediate ethyl_bromide Ethyl Bromide ethyl_bromide->intermediate base Base (e.g., K₂CO₃) base->intermediate oxazole This compound intermediate->oxazole Cyclization & Elimination

Caption: Van Leusen Synthesis of this compound.

Conclusion

Both the Robinson-Gabriel and the Van Leusen syntheses offer viable pathways to this compound. The choice of method will likely depend on the specific requirements of the researcher, including the availability and cost of starting materials, desired scale, and tolerance for harsh reaction conditions.

The Robinson-Gabriel synthesis is conceptually straightforward and utilizes common laboratory reagents. However, the potential need for strong acids and high temperatures may not be suitable for sensitive substrates or large-scale production where safety and energy consumption are concerns.

The Van Leusen synthesis, on the other hand, proceeds under milder conditions and often provides higher yields. The main drawback is the reliance on the specialized reagent, TosMIC, which can be a significant cost factor.

Further research to identify specific and optimized experimental protocols with detailed quantitative data for the synthesis of this compound by both methods would be highly beneficial for a more definitive comparison. This would enable a more precise evaluation of process efficiency, cost-effectiveness, and overall practicality for different applications in the pharmaceutical and chemical industries.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2,4-Diethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Analysis and Personal Protective Equipment (PPE)

Based on information for analogous chemical structures, 2,4-Diethyloxazole should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially be harmful if inhaled.[1][2] Therefore, a robust PPE plan is the first line of defense.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Usage Guidelines
Eye and Face Protection Chemical Splash GogglesMust be worn at all times when handling the chemical to protect against splashes.[1] A face shield may be required for splash-prone procedures.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Given the nature of organic solvents, nitrile or neoprene gloves are recommended. Double gloving is best practice, especially when handling concentrated solutions.[3] Gloves should be changed regularly or immediately if contaminated.[3][4]
Body Protection Protective ClothingA lab coat or a disposable gown made of low-permeability fabric is mandatory to prevent skin exposure.[1][3]
Respiratory Protection RespiratorUse a NIOSH/MSHA-approved respirator if working outside of a fume hood, if there is a risk of aerosolization, or if exposure limits are exceeded.[1] Surgical masks do not offer adequate respiratory protection from chemical vapors.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should occur inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, glassware), and waste containers are within reach inside the fume hood.

2. Handling the Chemical:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: Carefully dispense the required amount of this compound. Avoid generating dust or aerosols.

  • Container Management: Keep the primary container tightly closed when not in use.[1]

  • Avoid Contact: Avoid direct contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[2][5]

3. Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Chemical Waste: Unused or waste this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[2]

2. Labeling and Storage:

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Final Disposal:

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, contact your institution's EHS department.

Workflow for Safe Handling of this compound

A Preparation - Assess Hazards - Gather PPE & Materials - Verify Engineering Controls B Handling in Fume Hood - Don PPE - Dispense Chemical - Keep Container Closed A->B Proceed with Caution E Emergency Response (If Necessary) - Follow Exposure/Spill Protocol A->E Incident Occurs C Post-Handling - Decontaminate Work Area - Doff PPE Correctly B->C Task Complete D Waste Disposal - Segregate Chemical & Contaminated Waste - Label & Store Securely B->D Generate Waste B->E Incident Occurs C->E Incident Occurs F Hand Washing C->F D->E Incident Occurs G Final Disposal via EHS D->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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